Brucine hydrate
Description
Contextualization within Complex Natural Product Chemistry
Brucine (B1667951) is a complex natural product characterized by a rigid heptacyclic structure. wikipedia.org As a weak alkaline indole (B1671886) alkaloid, it is one of the primary bioactive constituents of Nux-vomica, a plant with a long history of use in traditional medicine, particularly in Southern Asian countries. nih.gov The intricate molecular architecture of brucine, which includes multiple stereocenters, makes it a valuable tool in stereospecific chemical synthesis. wikipedia.org The study of its hydrates falls within the broader investigation of how complex natural molecules interact with their environment, specifically with water, to form distinct crystalline structures. This research is crucial for understanding the fundamental principles of molecular recognition and self-assembly in natural systems.
Significance of Hydrate (B1144303) Forms in Chemical and Pharmaceutical Sciences
In the chemical and pharmaceutical sciences, the formation of hydrates—crystalline solids containing water molecules within the crystal lattice—is a critical area of study. youtube.comwikipedia.org The state of hydration can significantly impact a compound's fundamental physicochemical properties, including solubility, dissolution rate, and stability, which in turn affect its bioavailability. wikipedia.orgpharmaexcipients.com Water is a unique and pharmaceutically acceptable solvent, capable of acting as both a hydrogen bond donor and acceptor, making it a key component in crystal engineering. nih.gov
The formation of a hydrate is not merely the trapping of water; the water molecules become an integral part of the crystal structure. youtube.compharmaexcipients.com This can lead to different polymorphic forms, known as pseudopolymorphs, which are regulated as distinct physical forms. pharmaexcipients.com Understanding the conditions under which different hydrates form and their relative stability is essential for developing robust manufacturing processes and ensuring the quality and performance of chemical products. nih.gov Generally, hydrate forms tend to be more stable but dissolve more slowly than their anhydrous counterparts due to the strong bonds formed by water within the crystal lattice. youtube.compharmaexcipients.com
Overview of Solid-State Landscape and Polymorphic Diversity of Brucine Hydrates
The solid-state landscape of brucine is particularly rich, showcasing a high tendency to form various hydrates. researchgate.net This diversity includes multiple stoichiometric and non-stoichiometric hydrates, an anhydrate, and an amorphous form. nih.gov The interplay between temperature and relative humidity (RH) governs the stability and interconversion of these forms. nih.govacs.org At least three distinct hydrates, often designated as HyA, HyB, and HyC, have been extensively characterized. nih.govacs.org
Brucine Dihydrate (HyA) : This form exhibits non-stoichiometric behavior, meaning its water content can vary. nih.govacs.org At 25°C and below 40% RH, it can lose water to form an isostructural dehydrate, which readily rehydrates when exposed to moisture. nih.govacs.org
Brucine Tetrahydrate (HyB) : This is a stoichiometric hydrate, meaning it has a fixed ratio of water to brucine molecules. nih.govacs.org It is relatively stable at 25°C over a wide range of humidity (10-90% RH) but collapses into an amorphous phase upon significant water loss at very low humidity. nih.govacs.org
Brucine Hydrate (HyC) : This hydrate is stable only at higher humidity levels (≥ 55% RH at 25°C) and contains a variable amount of water, between 3.65 and 3.85 moles per mole of brucine. nih.govacs.org Upon dehydration, it converts to the anhydrous form. nih.govacs.org
Beyond these, other forms such as a 5.25-hydrate have also been identified, highlighting the compound's complex hydration behavior. acs.orgnih.gov The study of these various hydrated forms and their transitions is crucial for controlling the solid-state properties of brucine.
Detailed Research Findings
The stability and interconversion of brucine's solid forms are highly dependent on environmental conditions. The anhydrous form (AH) is the most stable phase at relative humidity below 40% at 25°C. nih.govacs.org Each of the three main hydrates (HyA, HyB, and HyC) can become the most thermodynamically stable form under specific conditions of temperature and water activity. nih.govacs.org
The transitions between these forms have been systematically studied. For instance, the dehydration of the tetrahydrate (HyB) below 10% RH leads to an amorphous solid, which, upon rehydration at high humidity, can crystallize into a mixture of other hydrated phases. nih.govacs.org The dihydrate (HyA) shows a reversible, non-stoichiometric water loss and uptake in channels within its crystal structure below 40% RH. acs.org In contrast, the higher hydrate (HyC) is only stable above 55% RH and converts directly to the anhydrous form below this threshold. nih.govacs.org
Table 1: Polymorphic Hydrates of Brucine and Their Properties
| Hydrate Form | Designation | Stoichiometry (Water:Brucine) | Stability Conditions (at 25°C) | Dehydration Product |
|---|---|---|---|---|
| Dihydrate | HyA | ~2:1 (Non-stoichiometric) | < 40% RH (dehydrates) | Isostructural dehydrate (HyAdehy) |
| Tetrahydrate | HyB | 4:1 (Stoichiometric) | 10% - 90% RH | Amorphous Brucine |
| Hydrate | HyC | 3.65-3.85:1 (Non-stoichiometric) | ≥ 55% RH | Anhydrate (AH) |
| --- | --- | --- | --- | --- |
Data sourced from Crystal Growth & Design and PubMed articles. nih.govacs.org
Table 2: Crystallographic Data for Brucine Tetrahydrate
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₃H₃₄N₂O₈ |
| Molecular Weight | 466.5 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a | 7.555 Å |
| b | 11.531 Å |
| c | 26.492 Å |
| α | 90.00° |
| β | 90.00° |
| γ | 90.00° |
Data sourced from PubChem. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4.H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;1H2/t13-,18-,19-,21-,22-,23+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJIBKWJYHZFNW-SUJBTXFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583619 | |
| Record name | (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5892-11-5 | |
| Record name | (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5892-11-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Methodologies for Brucine Extraction and Isolation from Plant Sources
Modern Extraction Techniques
The initial step in obtaining brucine (B1667951) hydrate (B1144303) involves its extraction from the plant matrix. Modern techniques offer substantial improvements over classical methods in terms of efficiency, time, and solvent consumption.
Optimized Solvent-Based Extraction Protocols
The choice of solvent is a critical parameter that significantly influences the extraction yield of brucine. Research has demonstrated that ethanol (B145695) generally provides better extraction efficiency compared to other solvents like ammonia chloroform, water, or acid water nih.gov. The polarity of the solvent plays a crucial role, with a mixture of ethanol and water often being preferred to create a polar environment that facilitates better access to and extraction of phenolic compounds and alkaloids from plant cells mdpi.com.
For instance, one optimized protocol involves refluxing and extracting the processed Nux-vomica with a 6-fold volume of 50% alcohol at a pH of 5 for three one-hour cycles nih.gov. Another approach utilizes a methanol-water binary mixed solvent containing 0.1% acetic acid google.com. The optimization of solvent-to-solid ratio, temperature, and extraction time are key factors in maximizing the yield of brucine. It has been reported that a high solid-to-solvent ratio can increase the diffusion rate and lead to greater extraction of solids by the solvent mdpi.com.
Table 1: Comparison of Optimized Solvent-Based Extraction Parameters for Brucine
| Parameter | Condition 1 | Condition 2 |
| Solvent | 50% Ethanol (pH 5) | Methanol-Water with 0.1% Acetic Acid |
| Solvent-to-Solid Ratio | 6:1 (v/w) | Not specified |
| Extraction Method | Reflux Extraction | Not specified |
| Duration | 3 cycles of 1 hour each | Not specified |
| Source | nih.gov | google.com |
Microwave-Assisted Extraction Enhancements
Microwave-Assisted Extraction (MAE) is an innovative technique that utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction process ncsu.edunih.gov. This method offers several advantages over conventional techniques, including shorter extraction times, reduced solvent consumption, and potentially higher yields ncsu.eduwho.intcabidigitallibrary.org. The microwave energy causes rapid heating of the intracellular water, leading to cell rupture and enhanced release of the target compounds nih.gov.
Studies have shown that MAE can significantly improve the extraction rate of brucine nih.gov. The efficiency of MAE is influenced by several factors, including the nature of the solvent, solvent-to-material ratio, microwave power, extraction time, and the physical characteristics of the plant matrix who.intcabidigitallibrary.org. The choice of solvent is particularly crucial as it must have the ability to absorb microwave energy and effectively solubilize the target analyte who.int.
Table 2: Key Parameters Influencing Microwave-Assisted Extraction of Brucine
| Parameter | Influence on Extraction Efficiency |
| Solvent Type | Determines the solubility of brucine and the efficiency of microwave absorption who.int. |
| Solvent to Plant Material Ratio | Affects the concentration gradient and the extent of extraction who.int. |
| Microwave Power | Directly impacts the heating rate and can influence the integrity of the target compound nih.gov. |
| Extraction Time | A shorter extraction time compared to conventional methods is a key advantage of MAE ncsu.educabidigitallibrary.org. |
| Temperature | Controlled temperature is crucial to prevent thermal degradation of brucine who.int. |
| Nature of Plant Matrix | Particle size and moisture content of the plant material can affect microwave penetration and heating who.int. |
Impact of Traditional Processing Methods on Brucine Yield and Purity
Traditional processing methods of Strychnos nux-vomica seeds, such as soaking and boiling, can have a significant impact on the subsequent extraction yield and purity of brucine. For instance, a classical method involves soaking the seeds in liming, followed by solvent extraction with benzene google.com. While effective, this method has drawbacks related to the toxicity and environmental impact of the solvent google.com.
Ayurvedic processing methods, which can include soaking in various liquids and boiling in cow's milk, have been studied to assess their effect on the total alkaloid content researchgate.net. These traditional preparatory steps can alter the chemical composition of the plant material, potentially making the alkaloids more amenable to extraction. However, they can also lead to the degradation or transformation of the target compounds if not carefully controlled. The primary goal of these traditional methods is often to reduce the toxicity of the seeds while retaining their therapeutic properties, which can inadvertently affect the final yield of brucine.
Chromatographic Separation and Purification Strategies
Following extraction, the crude extract contains a mixture of alkaloids and other plant constituents. Chromatographic techniques are essential for the separation and purification of brucine from this complex matrix.
pH Zone Countercurrent Chromatography for Alkaloid Resolution
pH-zone-refining counter-current chromatography (CCC) is a highly effective preparative technique for separating ionizable compounds like alkaloids based on their pKa values and hydrophobicity researchgate.netnih.gov. This method has been successfully applied to the large-scale separation of brucine and its structurally similar co-alkaloid, strychnine (B123637), from the crude extract of Strychnos nux-vomica researchgate.netepa.gov.
In this technique, a two-phase solvent system is employed, and a retainer (an acid or a base) is added to the stationary phase, while an eluter (a base or an acid) is added to the mobile phase researchgate.netnih.gov. This creates a pH gradient that allows for the separation of compounds with different pKa values into distinct rectangular peaks nih.gov. For the separation of brucine and strychnine, triethylamine is often used as a retainer in the organic stationary phase, and hydrochloric acid is used as an eluter in the aqueous mobile phase epa.govresearchgate.net.
One study reported the use of a solvent system composed of methyl tertiary butyl ether-acetonitrile-water (2:2:3, V/V) for the separation of brucine and strychnine researchgate.net. From 308 mg of total alkaloids, this method yielded 50 mg of brucine with a purity of 96.8% researchgate.net. Another study, using a solvent system of n-hexane-ethyl acetate-i-propanol-water (1:3:1.5:4.5, v/v), obtained 480 mg of brucine with a purity of 97.0% from 1.5 g of crude extract in a single run epa.gov.
Table 3: Performance of pH Zone Countercurrent Chromatography for Brucine Purification
| Parameter | Study 1 | Study 2 |
| Solvent System | Methyl tertiary butyl ether-acetonitrile-water (2:2:3, V/V) | n-hexane-ethyl acetate-i-propanol-water (1:3:1.5:4.5, v/v) |
| Retainer (Stationary Phase) | 10 mmol/L Triethylamine | 10 mM Triethylamine |
| Eluter (Mobile Phase) | 10 mmol/L Hydrochloric acid | 5 mM Hydrochloric acid |
| Initial Material | 308 mg of total alkaloids | 1.5 g of crude extract |
| Brucine Yield | 50 mg | 480 mg |
| Brucine Purity | 96.8% (determined by HPLC) | 97.0% (determined by HPLC) |
| Source | researchgate.net | epa.gov |
Silica Gel Column Chromatography Development
Silica gel column chromatography is a fundamental and widely used technique for the purification of natural products, including brucine nih.govresearchgate.net. In this method, the stationary phase is typically polar silica gel, and the mobile phase is a less polar solvent or a mixture of solvents researchgate.net. The separation is based on the differential adsorption of the components of the mixture to the silica gel; more polar compounds adsorb more strongly and elute more slowly researchgate.net.
The development of a silica gel column chromatography method for brucine purification involves several key steps. First, an appropriate solvent system must be determined, often guided by preliminary analysis using thin-layer chromatography (TLC) commonorganicchemistry.com. The column is then packed with silica gel, and the crude extract is loaded onto the top of the column commonorganicchemistry.com. The mobile phase is then passed through the column, and fractions are collected and analyzed for the presence of the target compound fractioncollector.info.
A patent describes a method for preparing a Strychnos nux-vomica extract with a high content of brucine that involves subjecting an ethyl acetate extraction solution to silica gel column chromatography wipo.int. The eluent used is absolute ethanol or an ethanol solution containing an ammonia solution, potassium carbonate solution, sodium carbonate solution, sodium bicarbonate solution, or potassium bicarbonate solution wipo.int. This indicates that the polarity of the eluent can be adjusted to effectively elute brucine from the silica gel column.
Integration of Semi-Preparative High-Performance Liquid Chromatography (HPLC) for Isolation
The isolation of brucine from complex plant matrices has been significantly advanced by the integration of semi-preparative High-Performance Liquid Chromatography (HPLC). This technique serves as a crucial step for purifying brucine from crude extracts or fractions obtained from preliminary separation methods. Semi-preparative HPLC is adept at handling higher sample loads compared to analytical HPLC, making it suitable for obtaining pure compounds in milligram quantities, which are essential for further research and as reference standards.
The process typically involves the use of a reversed-phase C18 column, which separates compounds based on their hydrophobicity. google.com A two-dimensional liquid chromatogram technology has been developed to extract brucine from the fruit body of Strychnos nux-vomica. google.com This method involves the careful selection of chromatographic columns, dissolution solutions, and mobile phases. google.com By optimizing process conditions such as flow speed, elution modes, and collection sections, a complete separation and purification method can be established that is practical, simple, and highly automated. google.com The obtained brucine can achieve a purity of over 99%. google.com
The mobile phase often consists of a mixture of solvents like methanol, acetonitrile, and water, with the addition of modifiers such as formic acid or diethylamine to improve peak shape and resolution. who.int For instance, a mobile phase composition of methanol, water, and diethylamine (55:45:0.2 v/v) has been utilized for the HPLC analysis of brucine. who.int The detection is commonly carried out using a UV detector at a specific wavelength, typically around 260 nm or 264 nm, where brucine exhibits strong absorbance. who.intnih.gov
The successful isolation of brucine via semi-preparative HPLC hinges on the optimization of several parameters. The selection of the stationary phase (column) and mobile phase is critical to achieve the desired selectivity and resolution between brucine and other co-eluting compounds. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with a wide range of polarities. The flow rate and column temperature are also adjusted to optimize the separation efficiency and run time. Fractions are collected as they elute from the column, and those containing the pure compound are identified by analytical HPLC or other spectroscopic methods before being combined and concentrated.
Rigorous Quantitative Analytical Methods for Brucine Content
Accurate and precise quantification of brucine in plant materials and extracts is paramount for quality control and standardization. Several rigorous analytical methods have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with UV detection being the most prevalent.
High-Performance Liquid Chromatography (HPLC)
HPLC methods for brucine quantification are known for their sensitivity, specificity, and reliability. researchgate.net These methods typically employ a reversed-phase column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. nih.govnih.gov The detection wavelength is usually set at 254 nm or 264 nm. nih.govresearchgate.net Validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines and includes assessment of linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov
For instance, one validated HPLC method demonstrated linearity for brucine in the concentration range of 0.11-4.32 µg, with a recovery of 98.04%. nih.gov Another study reported a linear range of 0.05-2 µg/ml with a correlation coefficient of over 0.991 and extraction recoveries ranging from 71.63% to 98.79%. nih.gov
HPLC Parameters for Brucine Quantification
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Phenomenex-ODS (250mm x 4.6mm, 5µm) who.int | ZY110 YNG-C18 nih.gov |
| Mobile Phase | Methanol, water, and diethylamine (55:45:0.2 v/v) who.int | KH2PO4 (0.01 mol/L) -- MeOH (73:27), pH 2.5 nih.gov |
| Flow Rate | 1.0 mL/min who.intnih.gov | 1.0 mL/min nih.gov |
| Detection Wavelength | 260 nm who.int | 264 nm nih.gov |
| Linear Range | Not specified | 0.11-4.32 µg nih.gov |
| Recovery | Not specified | 98.04% nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler, high-throughput, and cost-effective alternative for the simultaneous quantification of brucine and its co-occurring alkaloid, strychnine. nih.gov This method involves applying the sample to a silica gel HPTLC plate, developing the plate with a suitable mobile phase, and then densitometrically scanning the plate at a specific wavelength. nih.govtci-thaijo.org
A validated HPTLC method used a mobile phase of chloroform–methanol–formic acid (8.5:1.5:0.4 v/v/v) and demonstrated good linearity for brucine in the range of 100–1000 ng/spot. nih.gov The method was found to be precise, with relative standard deviations (%RSD) between 0.36% and 2.22%, and accurate, with an average recovery of 100.52%. nih.gov
HPTLC Method Validation for Brucine
| Validation Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 100–1000 ng/spot | nih.gov |
| Precision (%RSD) | 0.36–2.22 | nih.gov |
| Accuracy (Average Recovery) | 100.52% | nih.gov |
| Mobile Phase | Chloroform–methanol–formic acid (8.5:1.5:0.4 v/v/v) | nih.gov |
Other Analytical Techniques
Capillary zone electrophoresis is another method that has been successfully applied for the separation and determination of brucine. nih.gov This technique offers high separation efficiency and requires minimal sample and solvent consumption. nih.gov An optimized method reported a linear range of 5-100 µg/mL for brucine with a recovery of 98.56%. nih.gov
Elucidation of Solid State Chemistry and Hydrate Polymorphism of Brucine
Characterization of Discrete Brucine (B1667951) Hydrate (B1144303) Phases
Brucine hydrates can be broadly categorized into stoichiometric and nonstoichiometric forms, although the distinction is not always straightforward acs.orgresearchgate.net.
Stoichiometric Hydrates (e.g., Brucine Dihydrate (HyA), Brucine Tetrahydrate (HyB))
Brucine forms stoichiometric hydrates with defined water-to-brucine ratios. Brucine dihydrate (HyA) is one such form, although its hydration behavior can exhibit nonstoichiometric characteristics under certain conditions acs.orgnih.govresearchgate.net. At 25 °C, HyA is stable above approximately 20% relative humidity (RH) nih.gov. It releases water at very dry conditions, and between 40% and 20% RH, it loses about 0.25 mol equivalents of water nih.gov. The crystal structure of HyA contains water molecules located in open channels, facilitating rapid water uptake and release without significant structural distortion acs.orgnih.govresearchgate.net. The asymmetric unit of HyA comprises two brucine molecules and four water molecules arranged in a tetrameric ring motif nih.gov.
Brucine tetrahydrate (HyB) is another stoichiometric hydrate acs.orgnih.govacs.org. Thermogravimetric analysis (TGA) of HyB shows a one-step mass loss corresponding to approximately 3.96 mol equivalents of water acs.orgnih.gov. Dehydration of HyB leads to the collapse of its structure into an amorphous phase acs.orgnih.govresearchgate.netacs.org.
Nonstoichiometric Hydrates (e.g., Brucine 3.85-Hydrate (HyC), Brucine 3.86-Hydrate)
Brucine also forms nonstoichiometric hydrates, where the water content can vary within a certain range depending on the environmental conditions acs.orgnih.govresearchgate.net. Brucine 3.85-hydrate, referred to as HyC, is stable at 25 °C at RH values ≥ 55% acs.orgnih.govresearchgate.netacs.org. Its water content varies between 3.65 and 3.85 mol equivalents of water per mole of brucine in the RH range of 55% to 95% acs.orgnih.govresearchgate.net. Dehydration of HyC occurs in a single step at RH below 55% at 25 °C or upon heating, yielding the anhydrate form acs.orgnih.govresearchgate.netacs.org. Powder X-ray diffraction (PXRD) studies indicate the nonstoichiometric behavior of HyC at higher RH values (≥ 50%) through slight shifts in peak positions researchgate.net. The Cambridge Structural Database (CSD) includes a 3.86-hydrate (YOYZIX), which corresponds to HyC nih.gov.
Anhydrate (AH) and Amorphous Forms of Brucine
The anhydrous form of brucine (AH) is a water-free crystalline solid acs.orgnih.gov. AH is the thermodynamically most stable phase of brucine at 25 °C at RH values below 40% acs.orgnih.govresearchgate.netacs.org. It can be obtained by dehydrating HyC at RH below 55% or upon heating acs.orgnih.govresearchgate.netacs.org. AH is stable up to 75% RH acs.orgnih.govresearchgate.net. There are reports of two anhydrates in the CSD: MAJRIZ (a low-temperature anhydrate, AHLT) and MAJRIZ01 (the commercially available AH) nih.gov.
Amorphous brucine is a disordered solid form that can be obtained from the dehydration of HyB acs.orgnih.govresearchgate.netacs.org. Amorphous brucine transforms to AH at RH below 40% and to a mixture of hydrated phases at higher RH values acs.orgnih.govresearchgate.netacs.org.
Hydrate Forms of Brucine Salts (e.g., Brucine Sulphate Hydrates: HyA, HyB, HyC)
Brucine also forms hydrates when present as a salt, such as brucine sulfate (B86663). The solid form landscape of brucine sulfate includes three hydrate forms (HyA, HyB, and HyC) and an amorphous form researchgate.netrsc.orgresearchgate.net. The interconversion between these hydrates is sensitive to small changes in relative humidity researchgate.netrsc.org.
Brucine sulfate HyA, obtained from crystallization in water, is stable at room temperature in the RH range ≥ 26% and contains 6.5 to 7.4 molecules of water per brucine sulfate molecule researchgate.netrsc.org. Brucine sulfate HyB is observed in a narrow RH window (22-25%) at room temperature and exhibits a hexahydrate stoichiometry researchgate.netrsc.org. Brucine sulfate HyC forms at RH values ≤ 20% and shows a variable water content of five or fewer water molecules per brucine sulfate researchgate.netrsc.org. Removing the water molecules essential for stabilizing the hydrate structures can lead to a collapse into the amorphous state researchgate.netrsc.org. Brucine sulfate heptahydrate is a known form with a molecular formula of (C₂₃H₂₆N₂O₄)₂ · H₂SO₄ · 7H₂O sigmaaldrich.comnih.gov.
Phase Transitions and Interconversion Dynamics of Brucine Hydrates
The different solid forms of brucine and its hydrates can interconvert depending on environmental conditions, particularly temperature and relative humidity acs.orgnih.govacs.org. This complex interplay governs their stability and transformation pathways acs.orgnih.govacs.org.
Temperature-Dependent Solid-State Transformations
Temperature plays a significant role in the solid-state transformations of brucine hydrates. Differential Scanning Calorimetry (DSC) can be used to study these transitions acs.orgnih.govencyclopedia.pub. For example, DSC experiments on HyB in open pans show thermal events including dehydration to amorphous brucine at temperatures below 80 °C, a glass transition at about 90 °C, crystallization of AH above 130 °C, and melting of AH at approximately 178.9 °C acs.orgnih.gov. The peritectic transformation of HyB to HyA can be observed in sealed DSC pans acs.orgnih.gov.
The anhydrate AH has a melting point around 178.9 °C acs.orgnih.gov. Brucine sulfate heptahydrate decomposes at approximately 180 °C sigmaaldrich.comtcichemicals.com.
The stability of brucine solid forms is highly dependent on both temperature and water activity (aW) or relative humidity (RH) acs.orgnih.govacs.org. At ambient temperature, three hydrated forms (HyA, HyB, and HyC) and the anhydrate can exist as thermodynamically stable forms depending on the water vapor pressure acs.orgnih.gov. For instance, at 25 °C, AH is the stable phase at low water activities (aW ≤ 0.3), HyA is stable between aW ≥ 0.4 and ≤ 0.8, and HyC is stable at aW ≥ 0.9 acs.org. At 40 °C, AH is formed at aW ≤ 0.3, and HyA is the stable form at aW ≥ 0.4 acs.org.
The interconversion pathways between the solid forms can be complex. For example, the metastable dehydrate product of HyA can convert to AH upon storage at dry conditions or back to HyA when exposed to moisture acs.orgnih.govresearchgate.netacs.org. Amorphous brucine, formed from HyB dehydration, can transform to AH or a mixture of hydrated phases depending on the RH acs.orgnih.govresearchgate.netacs.org. HyC dehydrates to AH at low RH or upon heating acs.orgnih.govresearchgate.netacs.org.
Understanding these temperature- and moisture-dependent transformations is vital for controlling the solid form obtained during crystallization and for determining appropriate storage conditions acs.orgnih.gov.
Data Tables
| Brucine Solid Form | Stoichiometry / Water Content | Stability Conditions (approx. 25°C) | Notes |
| Brucine Dihydrate (HyA) | Dihydrate (can show nonstoichiometric behavior) | Stable > 20% RH | Water in open channels, rapid water exchange acs.orgnih.govresearchgate.net |
| Brucine Tetrahydrate (HyB) | Tetrahydrate | Stable at 0 °C during preparation | Dehydrates to amorphous form acs.orgnih.govresearchgate.netacs.org |
| Brucine 3.85-Hydrate (HyC) | 3.65 - 3.85 mol equiv water | Stable ≥ 55% RH | Nonstoichiometric behavior at higher RH acs.orgnih.govresearchgate.netresearchgate.net |
| Brucine Anhydrate (AH) | Anhydrate | Stable < 40% RH | Thermodynamically most stable at low RH, Melting Point ~178.9 °C acs.orgnih.govresearchgate.netacs.org |
| Amorphous Brucine | Amorphous | Metastable | Formed from HyB dehydration acs.orgnih.govresearchgate.netacs.org |
| Brucine Sulfate Hydrate | Stoichiometry / Water Content | Stability Conditions (approx. RT) | Notes |
| Brucine Sulphate HyA | 6.5 - 7.4 molecules water | Stable ≥ 26% RH | Obtained from crystallization researchgate.netrsc.org |
| Brucine Sulphate HyB | Hexahydrate | Stable in narrow range (22-25% RH) | |
| Brucine Sulphate HyC | ≤ 5 molecules water | Stable ≤ 20% RH | Variable water content researchgate.netrsc.org |
| Brucine Sulphate Heptahydrate | Heptahydrate | Decomposes at ~180 °C sigmaaldrich.comtcichemicals.com |
Influence of Relative Humidity and Water Activity on Hydrate Stability
The stability of brucine hydrates is highly dependent on water activity (aw) and relative humidity (RH). Studies have elucidated the complex interplay of temperature and aw/RH on the stability and transformation pathways of different brucine hydrates acs.orgnih.govnih.govfigshare.com. Three practically relevant hydrates, denoted as HyA, HyB, and HyC, along with an anhydrate (AH) and amorphous brucine, have been investigated to understand their moisture-dependent behavior acs.orgnih.govnih.govfigshare.com.
Brucine HyA, a dihydrate, exhibits nonstoichiometric (de)hydration behavior at RH below 40% at 25 °C. The removal of water molecules from HyA results in an isomorphic dehydrate structure (HyAdehy) acs.orgnih.govnih.govfigshare.com. This nonstoichiometric behavior is characterized by gradual mass changes with varying RH and a lack of hysteresis between sorption and desorption curves, suggesting that water molecules are located in open channels allowing for relatively free movement without significant structural distortion acs.orgnih.gov. HyA is reported to be stable above approximately 20% RH at 25 °C, releasing water at very dry conditions acs.org.
Brucine HyB is identified as a stoichiometric tetrahydrate acs.orgnih.govnih.govfigshare.com. It demonstrates fair stability at 25 °C, showing practically no weight loss between 90% and 10% RH acs.orgnih.gov. Dehydration of HyB below 10% RH at 25 °C occurs in a single step, leading to the collapse of the structure to an amorphous phase acs.orgnih.govnih.govfigshare.com.
Brucine HyC is stable only at RH ≥ 55% at 25 °C and contains between 3.65 and 3.85 moles of water per mole of brucine acs.orgnih.govnih.govfigshare.com. The moisture desorption isotherm for HyC shows a slight and constant decrease in water content in the RH range of 95% to 55% acs.orgnih.gov. Below 55% RH, the hydrate water is released in a single step, yielding the anhydrous form (AH) acs.orgnih.govnih.govfigshare.com.
The anhydrous form, AH, is the thermodynamically most stable phase of brucine at RH < 40% at 25 °C acs.orgnih.govnih.govfigshare.com. However, depending on temperature and aw, each of the three hydrates can become the thermodynamically most stable form acs.orgnih.govnih.govfigshare.com. Slurry experiments in water/methanol mixtures have been used to determine the thermodynamic stability ranges and transition points of the brucine phases, while gravimetric moisture sorption/desorption studies provide insights into the kinetically stabilized existence ranges nih.gov.
The following table summarizes the stability ranges of the observed brucine solid forms at 25 °C based on RH:
| Solid Form | Stability Range (at 25 °C) | Notes |
| Brucine HyA | > ~20% RH | Nonstoichiometric dehydration below 40% RH acs.orgnih.gov. |
| Brucine HyB | 10% - 90% RH | Stoichiometric tetrahydrate acs.orgnih.gov. Dehydrates to amorphous phase below 10% RH acs.orgnih.gov. |
| Brucine HyC | ≥ 55% RH | Contains 3.65-3.85 mol water/mol brucine acs.orgnih.gov. Dehydrates to AH below 55% RH acs.orgnih.gov. |
| Brucine AH | < 40% RH | Thermodynamically most stable at low RH acs.orgnih.gov. |
| Amorphous Brucine | Formed from HyB dehydration | Transforms to AH at RH < 40% RH or mixed hydrates at higher RH acs.orgnih.gov. |
| HyA Dehydrate | Metastable | Forms from HyA dehydration, rehydrates to HyA or converts to AH acs.orgnih.gov. |
Dehydration and Rehydration Pathways and Kinetics
The dehydration and rehydration processes of brucine hydrates can be complex, involving multiple phases and transformations nih.gov. The pathways are influenced by factors such as the initial hydrate form, particle size, and atmospheric conditions researchgate.net.
For brucine HyA, dehydration below 40% RH at 25 °C leads to the formation of an isomorphic dehydrate, HyAdehy acs.orgnih.govnih.govfigshare.com. This dehydrate is metastable and readily rehydrates to HyA upon exposure to moisture or slowly converts to AH when stored under very dry conditions acs.orgnih.govnih.govnih.gov. The nonstoichiometric dehydration of HyA, characterized by gradual mass loss and lack of hysteresis, is attributed to water molecules escaping through open channels in the crystal structure without significant distortion acs.orgnih.gov.
Dehydration of the stoichiometric tetrahydrate, HyB, below 10% RH at 25 °C results in a single step transformation to amorphous brucine acs.orgnih.govnih.govfigshare.com. This suggests a collapse of the crystal structure upon water loss acs.orgnih.gov. The amorphous phase can then transform to AH at RH < 40% or to a mixture of hydrated phases at higher RH values acs.orgnih.govnih.govfigshare.com.
Brucine HyC undergoes dehydration in a single step at RH < 55% at 25 °C or upon heating, yielding the anhydrous form (AH) acs.orgnih.govnih.govfigshare.com.
The rehydration of amorphous brucine shows accelerating water uptake, leading to the crystallization of a mixed hydrate phase at 85% RH, potentially including HyC, HyB, and other phases acs.orgnih.gov.
The dehydration mechanism in brucine 3.86-hydrate involves a shift of brucine ribbons within the honeycomb-like layers, which opens channels allowing for water release. The subsequent collapse of these layers after water egress results in the formation of anhydrous brucine researchgate.netacs.orgresearchgate.net.
Determination of Transformation Enthalpies Between Solid Forms
The transformation enthalpies between the different solid forms of brucine have been quantified to provide a thermodynamic understanding of their interconversion acs.orgnih.govnih.gov. Techniques such as RH-perfusion calorimetry, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are employed for these determinations nih.govmdpi.com.
The tetrahydrate (HyB) and 3.85-hydrate (HyC) are reported to be enthalpically stabilized by approximately 23 and 19 kJ/mol, respectively nih.gov. While specific values for all transformations between brucine hydrates and the anhydrous form are not explicitly detailed in the provided snippets, the research indicates that these enthalpies have been quantified as part of the comprehensive solid-state characterization acs.orgnih.govnih.gov. The determination of these enthalpies is crucial for understanding the thermodynamic driving forces behind observed transformations under varying temperature and humidity conditions nih.gov.
Advanced Structural Analysis of Water Encapsulation within Brucine Crystal Lattices
Advanced structural analysis techniques, such as single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD), are essential for understanding how water molecules are incorporated and organized within the brucine crystal lattices mdpi.com. These methods provide detailed information about the arrangement of brucine molecules and the location and interactions of water molecules within the crystal structures.
Identification of Channel Hydrates and Accessible Void Spaces
Brucine HyA (dihydrate) is identified as a nonstoichiometric channel hydrate acs.orgnih.gov. Void space analysis of HyA, excluding the water molecules, reveals water channels running along the crystallographic b axis acs.org. The presence of these open channels facilitates the reversible and nonstoichiometric (de)hydration observed for HyA acs.orgnih.gov.
While not explicitly detailed for all brucine hydrates, the concept of accessible void spaces is critical for hydrate formation pnas.orgresearchgate.net. Computational methods can be used to analyze the void spaces within crystal structures and estimate the likelihood of channel hydrate formation nih.govpnas.org. The chemical environments of these voids, including their hydrophilicity or hydrophobicity, influence their ability to host water molecules pnas.org.
Characterization of Molecular Interactions and Hydrogen Bonding Networks in Hydrate Structures
The stability and structure of brucine hydrates are significantly influenced by molecular interactions, particularly hydrogen bonding networks involving both brucine molecules and water molecules, as well as water-water interactions acs.orgresearchgate.netgriffith.edu.ausigmaaldrich.comresearchgate.net.
In the structure of brucine HyA (dihydrate), the water molecules are arranged in cyclic hydrogen-bonded tetramer rings (R₄⁴(8) motif). These rings then form hydrogen-bonded chain substructures. The brucine molecules are linked to these water chains through O-H···N or O-H···O hydrogen bonds nih.govnih.gov.
Brucine HyB (tetrahydrate) features water molecules arranged in channels propagating along the crystallographic a axis nih.gov. These water molecules form hexameric ring motifs (R₆⁶(12)), with each water proton involved in strong O-H···O/N hydrogen bonds nih.gov. These hexameric units are linked to adjacent units via O-H···O hydrogen bonds, forming a hydrogen-bonded chain nih.gov. Three of the water molecules in HyB form hydrogen bonds to the brucine molecules nih.gov.
In the structures of brucine tetrahydrate and 5.25-hydrate, the brucine molecules form head-to-tail sheet substructures griffith.edu.au. The water molecules are located in the interstitial cavities within these substructures and associate with the brucine sheets through hydrogen bonding griffith.edu.au. Water-water associations also contribute to the three-dimensional framework structures of these hydrates griffith.edu.au.
In brucine 3.86-hydrate, water molecules are encapsulated within cages formed between honeycomb-like brucine layers researchgate.netacs.orgresearchgate.net.
Investigation of Discrete Water Cluster Topologies within Brucine Cages
In certain brucine hydrate structures, water molecules assemble into discrete clusters within cages or cavities formed by the brucine molecular framework researchgate.netacs.orgresearchgate.net. These clusters exhibit specific topologies.
In the crystals of brucine 3.86-hydrate, large 15- and 16-membered water clusters with cuboidal topology have been observed researchgate.netacs.orgresearchgate.net. These clusters are encapsulated within the cages created between the honeycomb-like layers of brucine molecules researchgate.netacs.orgresearchgate.net. The presence and topology of these discrete water clusters highlight the intricate ways water can be accommodated and organized within the solid-state structure of brucine hydrates.
Cutting Edge Analytical Techniques for Comprehensive Brucine Hydrate Characterization
Advanced Spectroscopic Methodologies
Spectroscopic techniques offer valuable information regarding the molecular vibrations, chemical environment, and electronic transitions within brucine (B1667951) hydrate (B1144303) structures.
Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and distinguishing between different solid forms of brucine, including its hydrates. These techniques provide complementary information about the molecular structure mdpi.com. FTIR spectroscopy measures the absorption of infrared light due to molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light, offering insights into molecular structure mdpi.com. Both FTIR and Raman analyses have been applied to characterize brucine and its various forms nih.govresearchgate.netnih.gov. These methods can help identify distinct hydrate phases and elucidate their stability and dehydration pathways researchgate.net. Specific vibrational modes of water molecules and the brucine framework can be observed, providing signatures for the presence and environment of water in the hydrate structure researchgate.net.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for Structural Insights
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is employed to gain detailed structural insights into solid brucine hydrate. This technique is particularly useful for characterizing crystalline and amorphous phases, as well as mixtures bruker.com. ssNMR, including both 13C and 1H experiments, has been utilized in the structural characterization of brucine tetrahydrate researchgate.netresearchgate.net. Advances in ssNMR have made it a central method in the pharmaceutical industry for the high-resolution analysis of solid-form properties bruker.com.
UV Spectroscopy for Form Discrimination
UV spectroscopy can be used for discriminating between different forms of brucine, including its hydrates. This technique probes electronic transitions within the molecule. UV spectroscopy has been applied to distinguish this compound from other forms uiowa.edu. Derivative UV spectrophotometry, for instance, has been developed for the quantitative determination of brucine sphinxsai.com.
H2O/D2O Exchange Experiments for Water Dynamics
H2O/D2O exchange experiments, often coupled with FTIR spectroscopy, are crucial for studying the dynamics and environment of water molecules within this compound structures acs.orgpatentoppositions.org. By exposing the hydrate to deuterium (B1214612) oxide vapor, the hydrogen atoms in water molecules can be exchanged with deuterium, leading to shifts in characteristic vibrational bands observable by FTIR ispc-conference.orgrsc.org. This isotopic exchange allows for the investigation of water accessibility and the nature of hydrogen bonding interactions involving water molecules acs.orgpatentoppositions.org. Studies using H2O/D2O exchange FTIR spectroscopy have provided insights into the different types of water molecules present in brucine tetrahydrate based on their hydrogen bonding patterns acs.orgpatentoppositions.org. The exchange process can reveal how quickly water is released and exchanged within the hydrate framework researchgate.net.
High-Resolution Diffraction-Based Techniques
Diffraction methods provide essential information about the long-range order and atomic arrangement within crystalline brucine hydrates.
Powder X-ray Diffraction (PXRD) and Environmental PXRD for Polymorphic Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and analyzing polymorphism in this compound. PXRD patterns provide a unique fingerprint for each crystalline form, allowing for the differentiation between various hydrates and anhydrous brucine. encyclopedia.pub Environmental PXRD takes this a step further by enabling the study of phase transformations under controlled temperature and relative humidity (RH) conditions. acs.org This is particularly valuable for brucine hydrates, as their stability and interconversion are highly dependent on moisture levels.
Studies utilizing environmental PXRD have shown the moisture-dependent behavior of different brucine hydrates. For instance, this compound A (HyA), a dihydrate, exhibits nonstoichiometric hydration behavior at RH below 40% at 25 °C, with gradual changes in mass and peak positions in PXRD patterns, indicative of water molecules occupying open channels within the structure. acs.orgresearchgate.net this compound C (HyC), a 3.65–3.85 hydrate, shows slight shifts in peak positions in moisture-dependent PXRD measurements at RH values ≥ 50%, confirming its nonstoichiometric behavior at higher RH. researchgate.netresearchgate.net this compound B (HyB), a tetrahydrate, transforms to an amorphous phase upon dehydration at RH values below 10% at 25 °C, as observed by changes in its PXRD pattern. acs.orgresearchgate.net
PXRD is also used to confirm the phase identity of samples after experiments involving other techniques like gravimetric moisture sorption/desorption analysis. acs.orgresearchgate.net Rietveld refinement of PXRD data collected at different RH values can provide information on the fractional occupancies of water molecules within the crystal structure of hydrates like HyA. researchgate.netresearchgate.net
Integrated Thermal and Gravimetric Analysis
Integrated thermal and gravimetric analysis techniques provide crucial information about the thermal stability, dehydration/hydration processes, and composition of brucine hydrates.
Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of brucine hydrates, such as dehydration, glass transitions, crystallization, and melting. acs.orgresearchgate.netfishersci.caxray.cz DSC thermograms reveal endothermic and exothermic events associated with these transformations.
For brucine HyA, DSC experiments show dehydration to amorphous brucine at temperatures above 80 °C, followed by crystallization of anhydrous brucine (AH) above 120 °C, and finally melting of AH at around 178.9 °C. acs.orgnih.gov The dehydration of HyA is an endothermic process. acs.orgnih.gov Brucine HyB exhibits four thermal events in open pans: dehydration to amorphous brucine below 80 °C, a glass transition around 90 °C, crystallization of AH above 130 °C, and melting of AH at approximately 178.9 °C. acs.orgnih.gov The peritectic transformation of HyB to HyA can be observed in sealed DSC pans. acs.org
DSC, in conjunction with TGA, is commonly used to detect mass gain or loss due to changes in water content and to determine melting or crystallization temperatures. encyclopedia.pubnih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. researchgate.netfishersci.ca This technique is essential for determining the water content of brucine hydrates and studying their dehydration processes.
TGA curves of brucine hydrates show mass loss corresponding to the release of water molecules upon heating. For HyA, TGA shows a one-step mass loss of approximately 8.06 ± 0.10%, corresponding to about 1.92 mol equivalents of water, slightly lower than the theoretical value for a dihydrate due to immediate dehydration under dry conditions. acs.org HyB shows a one-step mass loss of 15.32 ± 0.03%, correlating to approximately 3.96 mol equivalents of water, consistent with a tetrahydrate stoichiometry. acs.orgnih.gov TGA is also used to confirm the level of hydration after experiments like exposure to humidity. ul.ie
TGA is often used alongside DSC and DVS to provide a comprehensive picture of hydrate behavior. encyclopedia.pubnih.gov
Isothermal Relative Humidity (RH)-Perfusion Calorimetry is a technique used to measure the heat flow associated with water sorption and desorption processes at a constant temperature and controlled relative humidity. This method can provide thermodynamic information about the hydration and dehydration of brucine solid forms.
Studies have utilized isothermal RH-perfusion calorimetry to investigate the transformation enthalpies between different brucine solid forms. acs.orgnih.gov For example, this technique was used to estimate the transition enthalpy for the transformation of brucine HyA to its isostructural dehydrate (HyAdehy) to be 5.3 ± 0.9 kJ/mol. nih.gov
Gravimetric Moisture Sorption/Desorption Analysis, commonly performed using Dynamic Vapour Sorption (DVS), measures the amount of water vapor absorbed or desorbed by a sample as a function of relative humidity at a constant temperature. researchgate.netfishersci.caproumid.com DVS provides valuable information about the hygroscopicity, hydration/dehydration kinetics, and the stability of hydrate phases.
DVS isotherms for brucine hydrates reveal distinct behaviors depending on the specific hydrate form. HyA shows a sorption/desorption profile typical of nonstoichiometric hydrates in the 0% to 40% RH range at 25 °C, characterized by gradual mass changes and a lack of hysteresis. acs.orgresearchgate.netresearchgate.net This is attributed to water molecules residing in open channels, allowing for fast water exchange. researchgate.net Brucine AH is stable up to 75% RH at 25 °C, but takes up water and transforms to HyC at higher moisture conditions (≥ 80% RH), with the sorption/desorption isotherms showing distinct steps and hysteresis, characteristic of a phase transformation. acs.orgresearchgate.netresearchgate.netnih.gov HyB is relatively stable between 10% and 90% RH at 25 °C, with dehydration occurring below 10% RH, leading to amorphous brucine. acs.orgresearchgate.netnih.gov Amorphous brucine shows accelerated water uptake and crystallization of a mixed hydrate phase at 85% RH. acs.orgresearchgate.netnih.gov HyC is stable only at RH ≥ 55% at 25 °C, and its desorption isotherm shows a slight decrease in water content between 95% and 55% RH, followed by a single step dehydration at RH < 55%. acs.orgresearchgate.netresearchgate.netnih.gov
DVS is considered a preferred technique for unraveling the non-stoichiometric behavior of hydrates. frontiersin.org
Hot-Stage Microscopy (HSM) allows for the visual observation of thermal and moisture-induced events and phase transformations in situ. acs.orgfishersci.canih.gov By heating or controlling the humidity around a sample on a microscope stage, changes in crystal morphology, birefringence, melting, and dehydration can be directly observed.
HSM can be used to visualize processes like dehydration and melting of brucine hydrates. For example, HSM can show the peritectic dissociation process of a hydrate to an anhydrous form upon heating. frontiersin.org While specific detailed findings for this compound directly from HSM in the search results are limited, the technique is listed as being applied in comprehensive studies of brucine hydrates, indicating its use in visually confirming transformations observed by other techniques like DSC and TGA. acs.orgnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 24862854 |
| Brucine | 442021 |
Note: Brucine sulfate (B86663) hydrate has a different PubChem CID (118797651). The article focuses on this compound (C23H26N2O4 · xH2O).## Comprehensive Characterization of this compound: An Analytical Perspective
This compound, a crystalline form of the alkaloid brucine incorporating water molecules, exhibits a complex solid-state behavior critical for its handling and potential applications. Understanding the nuances of its various hydrated and anhydrous forms necessitates the application of cutting-edge analytical techniques. This article focuses solely on the methodologies employed for the comprehensive characterization of this compound, delving into the insights provided by each technique as outlined.
The solid-state landscape of this compound, including its polymorphism and hydration states, is thoroughly investigated using a suite of advanced analytical tools. These techniques provide complementary information on structure, thermal properties, and moisture interactions.
Powder X-ray Diffraction (PXRD) and Environmental PXRD for Polymorphic Analysis
Powder X-ray Diffraction (PXRD) is a cornerstone technique for identifying the crystalline phases of this compound and studying its polymorphic transformations. encyclopedia.pub Each distinct crystalline form, whether anhydrous or hydrated, produces a unique PXRD pattern, serving as a fingerprint for identification. Environmental PXRD enhances this analysis by allowing for the real-time monitoring of structural changes under controlled conditions of temperature and relative humidity (RH). acs.org
Research employing environmental PXRD has illuminated the behavior of different this compound forms. For instance, this compound A (HyA), identified as a dihydrate, displays nonstoichiometric hydration characteristics below 40% RH at 25 °C. acs.orgresearchgate.net This is evidenced by gradual changes in its PXRD pattern, suggesting that water molecules occupy channel-like spaces within the crystal lattice without causing abrupt structural collapse. researchgate.net this compound C (HyC), reported to contain between 3.65 and 3.85 moles of water per mole of brucine, also exhibits nonstoichiometric behavior at higher RH (≥ 50%), indicated by subtle shifts in PXRD peak positions with changing moisture levels. researchgate.netresearchgate.net In contrast, this compound B (HyB), a tetrahydrate, undergoes a transformation to an amorphous phase when exposed to RH below 10% at 25 °C, a change clearly detectable by the disappearance of its characteristic diffraction peaks in the PXRD pattern. acs.orgresearchgate.net PXRD is routinely used to confirm the solid form of samples following experiments involving moisture sorption or thermal analysis. acs.orgresearchgate.net Furthermore, Rietveld refinement of PXRD data collected at varying RH can quantify the occupancy of water molecules in structures like HyA. researchgate.netresearchgate.net
Integrated Thermal and Gravimetric Analysis
Combining thermal and gravimetric analysis techniques provides critical data on the energy changes and mass variations associated with temperature and humidity-induced transformations in this compound.
Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal events in this compound, such as dehydration, glass transitions, crystallization, and melting. acs.orgresearchgate.netfishersci.caxray.cz The resulting thermograms show endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to these transitions.
DSC studies on brucine HyA reveal an endothermic event corresponding to dehydration, typically occurring above 80 °C, leading to amorphous brucine. acs.orgnih.gov This is followed by an exothermic event above 120 °C, indicating the crystallization of anhydrous brucine (AH), and finally, an endothermic peak around 178.9 °C representing the melting of AH. acs.orgnih.gov Brucine HyB shows a more complex DSC profile in open pans, including dehydration below 80 °C, a glass transition around 90 °C, crystallization of AH above 130 °C, and melting of AH at approximately 178.9 °C. acs.orgnih.gov The peritectic transformation of HyB to HyA can be observed when using sealed DSC pans. acs.org DSC is frequently used in conjunction with TGA to assess mass changes and determine transition temperatures. encyclopedia.pubnih.gov
Thermogravimetric Analysis (TGA) quantifies mass changes in this compound samples as a function of temperature or time under a controlled atmosphere, primarily used to determine water content and study dehydration kinetics. researchgate.netfishersci.ca
TGA curves provide direct evidence of water loss upon heating. For brucine HyA, TGA typically shows a one-step mass loss of about 8.06 ± 0.10%, consistent with the removal of approximately 1.92 molar equivalents of water, slightly less than the theoretical dihydrate value due to immediate dehydration in a dry environment. acs.org Brucine HyB exhibits a one-step mass loss of 15.32 ± 0.03%, corresponding to approximately 3.96 molar equivalents of water, supporting its characterization as a tetrahydrate. acs.orgnih.gov TGA is also used to confirm the hydration level of samples after exposure to different humidity conditions. ul.ie TGA is often used in combination with DSC and DVS for a comprehensive understanding of hydrate behavior. encyclopedia.pubnih.gov
Isothermal Relative Humidity (RH)-Perfusion Calorimetry measures the heat flow associated with water sorption and desorption at a constant temperature and controlled RH. This technique provides thermodynamic data on the hydration and dehydration processes of brucine solid forms.
Studies have utilized isothermal RH-perfusion calorimetry to quantify the enthalpy changes during transformations between brucine solid forms. acs.orgnih.gov For example, this method was used to estimate the transition enthalpy for the conversion of brucine HyA to its isostructural dehydrate (HyAdehy), yielding a value of 5.3 ± 0.9 kJ/mol. nih.gov
Gravimetric Moisture Sorption/Desorption Analysis, commonly performed using Dynamic Vapour Sorption (DVS) analyzers, measures the amount of water vapor adsorbed or desorbed by a this compound sample as the surrounding relative humidity is varied at a constant temperature. researchgate.netfishersci.caproumid.com DVS is invaluable for assessing hygroscopicity, determining hydration/dehydration kinetics, and mapping the stability regions of different hydrate phases.
DVS isotherms provide detailed insights into the moisture-induced behavior of brucine hydrates. Brucine HyA exhibits a sorption/desorption profile characteristic of nonstoichiometric hydrates in the 0% to 40% RH range at 25 °C, showing gradual mass changes and minimal hysteresis. acs.orgresearchgate.netresearchgate.net This behavior is attributed to the presence of open channels in the HyA structure facilitating facile water exchange. researchgate.net Anhydrous brucine (AH) remains stable up to 75% RH at 25 °C but absorbs water and transforms to HyC at RH ≥ 80%, with the DVS isotherms displaying distinct steps and hysteresis, indicative of a phase transformation. acs.orgresearchgate.netresearchgate.netnih.gov Brucine HyB shows stability between 10% and 90% RH at 25 °C, with dehydration occurring below 10% RH, leading to amorphous brucine. acs.orgresearchgate.netnih.gov Amorphous brucine demonstrates rapid water uptake and crystallization into a mixed hydrate phase at 85% RH. acs.orgresearchgate.netnih.gov Brucine HyC is stable only at RH ≥ 55% at 25 °C, and its desorption isotherm shows a gradual decrease in water content between 95% and 55% RH, followed by a sharp dehydration step below 55% RH. acs.orgresearchgate.netresearchgate.netnih.gov DVS is considered a preferred method for characterizing the non-stoichiometric behavior of hydrates. frontiersin.org
Hot-Stage Microscopy (HSM) allows for the direct visual observation of thermal and moisture-induced events and phase transitions in this compound crystals. acs.orgfishersci.canih.gov By controlling the temperature and humidity on a microscope stage, changes such as dehydration, melting, recrystallization, and alterations in crystal morphology and birefringence can be observed in situ.
HSM can be utilized to visualize processes like the peritectic dissociation of a this compound upon heating. frontiersin.org Although detailed specific findings for this compound directly from HSM were not extensively highlighted in the search results, the inclusion of HSM in comprehensive studies of brucine hydrates indicates its importance in providing visual confirmation of transformations detected by other analytical techniques like DSC and TGA. acs.orgnih.gov
Microscopic and Morphological Characterization 4.4.1. Field-Emission Scanning Electron Microscopy (FESEM) for Nanoparticle Morphology
Field-Emission Scanning Electron Microscopy (FESEM) is a crucial technique for the detailed morphological characterization of this compound, particularly when formulated into nanoparticles. FESEM provides high-resolution images that reveal the surface topography, shape, and size distribution of these nanoscale structures.
Research involving brucine-loaded nanoparticles frequently utilizes FESEM as part of a comprehensive characterization suite that also includes techniques like UV spectroscopy, Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC). ajprd.comajprd.comresearchgate.net These combined methods allow for a thorough understanding of the physicochemical properties of the nanoparticles. ajprd.comajprd.com
Studies investigating brucine nanoparticles have employed FESEM to visualize the shape and determine the size range of the synthesized particles. For instance, FESEM images of brucine nanoparticles have shown them to be spherical with diameters typically ranging between 105 and 179 nm. ajprd.com Another study characterizing PEGylated brucine-loaded PLGA nanoparticles reported smooth surfaces and particle sizes ranging from 94 ± 3.05 to 253 ± 8.7 nm. nih.gov
FESEM analysis is vital for confirming the successful formation of nanoparticles and assessing their uniformity and morphology, which are critical factors influencing their performance, especially in drug delivery systems. ajprd.comajprd.comnih.gov The technique's ability to provide detailed surface information complements data obtained from other methods, such as dynamic light scattering (DLS), which provides hydrodynamic size but not direct visualization of shape. researchgate.net
While some studies focus on brucine-loaded nanoparticles, FESEM can also be applied to study the morphology of this compound crystals themselves, although the provided search results primarily highlight its use in nanoparticle characterization. The morphology of crystalline hydrates can be complex, with different hydration levels leading to varied crystal habits. nih.govacs.org Techniques like hot-stage microscopy and environmental powder X-ray diffraction are also used to study the thermo-physical characteristics and transformations of brucine hydrates under varying humidity and temperature conditions. nih.govacs.org However, FESEM offers a higher resolution surface view compared to traditional SEM, making it particularly suitable for examining fine details and nanoscale features of both crystalline forms and formulated nanoparticles.
Observed Nanoparticle Morphologies and Sizes via FESEM:
| Formulation Type | Observed Shape | Typical Size Range (nm) | Source |
| Brucine nanoparticles | Spherical | 105 – 179 | ajprd.com |
| PEGylated Brucine-loaded PLGA NPs | Smooth surfaces | 94 – 253.7 | nih.gov |
Note: The size ranges represent findings from specific studies and may vary depending on the preparation method and formulation components.
Computational Chemistry Approaches for Brucine Hydrate Systems
Crystal Structure Prediction (CSP) and Energy Landscape Exploration
Crystal Structure Prediction (CSP) is a computational methodology used to determine possible crystal structures of a compound. For hydrates, this process is more computationally demanding due to the additional degrees of freedom introduced by the water molecules. nih.gov CSP for hydrates often involves predicting the crystal structure of a hydrate (B1144303) with a known stoichiometry. encyclopedia.pubnih.govmdpi.com
Molecular Mechanics (MM) for Conformational Generation and Ranking
Molecular Mechanics (MM) is utilized in the initial stages of CSP for hydrates. MM calculations are typically performed on single molecules to generate and rank possible conformations of the compound. encyclopedia.pubnih.govmdpi.com This step is crucial for exploring the potential shapes and orientations that the brucine (B1667951) molecule can adopt within a crystal lattice.
Quantum Mechanics (QM) for Refinement of Crystal Structures
Following the initial conformational sampling with MM, selected conformers and their potential packing arrangements are subjected to Quantum Mechanics (QM) calculations. encyclopedia.pubnih.govmdpi.com QM methods are applied to the whole crystal structures to refine the atomic positions and obtain more accurate energies. encyclopedia.pubnih.gov This refinement step is essential for determining the stable crystal structures and understanding the packing arrangements, including the positioning of water molecules. DFT calculations, often employing hybrid functionals and extended basis sets with polarizable functions, are used to properly define hydrogen bonding, which is crucial for hydrate structures. encyclopedia.pubnih.gov
Dispersion-Corrected Density Functional Theory (DFT-D) for Intermolecular Interactions
Dispersion-corrected Density Functional Theory (DFT-D) is a computational approach specifically used to account for van der Waals forces, which are significant intermolecular interactions in molecular crystals, including hydrates. nih.govcrystallography.org.uk This method is applied to calculate the energy of intermolecular interactions within the brucine hydrate crystal lattice. encyclopedia.pubnih.gov DFT-D calculations are known for their high accuracy in describing these interactions and are often performed with specialized software. encyclopedia.pubnih.gov This approach can also be used to refine experimentally obtained structural data or differentiate between various polymorphic forms, including hydrates. encyclopedia.pub
Molecular Dynamics (MD) Simulations for Hydration Behavior
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound systems, particularly concerning their interaction with water. encyclopedia.pubnih.gov MD simulations are time- and computationally intensive but provide valuable insights into the kinetic factors and dynamic processes within the crystal. nih.gov
Elucidation of Water Dynamics and Host–Guest Interactions
MD simulations are used to elucidate the dynamics of water molecules within the this compound structure and the host-guest interactions between brucine and water. nih.govnih.govcrystallography.org.uk These simulations can help visualize the hydrogen bonding patterns and understand how water molecules are accommodated within the crystal lattice, such as in channel hydrates where water resides in open structural voids. nih.govnih.govacs.orgresearchgate.netresearchgate.net Studies have shown that the local chemical environments and void spaces within the crystal structure influence the favorable insertion and positioning of water molecules. nih.govresearchgate.net
Simulation of Dehydration Mechanisms and Thermodynamic Properties
MD simulations, along with compound-water binding energy calculations, can be used to simulate dehydration mechanisms and determine thermodynamic properties. encyclopedia.pubnih.govcrystallography.org.uk These simulations can provide insight into how water molecules are released from the crystal structure upon dehydration. For this compound, the dehydration mechanism can involve a shift of brucine ribbons in the honeycomb-like layers, leading to the opening of channels and water release. acs.orgresearchgate.netresearchgate.netresearchgate.net The collapse of brucine layers after water removal can result in the formation of anhydrous brucine. acs.orgresearchgate.netresearchgate.netresearchgate.net Computational approaches, such as DFT-D and MD, can augment experimental methods to provide molecular and energetic insights into hydration behavior, dehydration mechanisms, and thermodynamics. researchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Brucine (anhydrous) | 442021 |
| This compound | 24862854 |
| Brucine sulfate (B86663) hydrate | 118797651 |
| Water | 961 |
Data Table: Examples of Brucine Hydrates and Hydration Behavior
While specific detailed data tables from computational studies on this compound's energy landscape or MD simulations were not extensively detailed in the search results, the following table summarizes different observed this compound forms and their general hydration/dehydration characteristics based on the provided information:
| This compound Form | Stoichiometry | Stability Conditions (at 25°C) | Dehydration Behavior | Notes | Source(s) |
| HyA | Dihydrate (nominal) | Stable at ambient conditions (20-60% RH), also stable at high water activities. | Nonstoichiometric dehydration at RH < 40%, results in isomorphic dehydrate. | Channel hydrate, water in channels, no hysteresis in some RH ranges. | crystallography.org.ukacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netacs.org |
| HyB | Tetrahydrate | Fairly stable between 10% and 90% RH. | Stoichiometric dehydration below 10% RH, collapses to amorphous phase. | Loss of water causes collapse. | acs.orgresearchgate.netresearchgate.netacs.org |
| HyC | 3.65-3.85 hydrate | Stable at RH ≥ 55%. | Dehydration in one step at RH < 55% or upon heating, yields anhydrous brucine. | Hydrogen bonding involves water, leads to collapse on dehydration. | crystallography.org.ukacs.orgresearchgate.netresearchgate.netacs.org |
| Brucine 3.86-hydrate | 3.86 hydrate | Kinetically favored. | Leads to anhydrous brucine via shift of brucine ribbons. | Encapsulates 15- and 16-membered water clusters in cages. | researchgate.netresearchgate.netresearchgate.netresearchgate.net |
| Brucine dihydrate | Dihydrate | Retains framework when dehydrated. | Channel hydrate, large connected voids. | Used as a test case for water insertion prediction methods. | nih.govresearchgate.netresearchgate.net |
Predictive Modeling of Hydrate Formation and Stability
Predictive modeling in computational chemistry aims to forecast the likelihood of hydrate formation and assess the stability of different hydrate structures. This involves analyzing the energetic and structural aspects of the crystal lattice and the potential for water inclusion.
Estimating the solvent-accessible volume within a crystal structure is a technique used to predict the formation of non-stoichiometric or channel hydrates. nih.govnih.gov This approach involves analyzing the crystal energy landscapes of anhydrous forms, particularly higher-energy, lower-density structures that contain voids capable of accommodating solvent molecules like water. nih.govacs.org By calculating the accessible volume within these voids, researchers can estimate the potential for channel hydrate formation without explicitly computing the hydrate crystal energy landscapes. nih.govnih.gov This method has been applied to brucine, which forms both stoichiometric and non-stoichiometric hydrates. nih.gov The presence of open channels and hydrogen-bond acceptor groups in the brucine dihydrate structure, for instance, suggests its capacity to incorporate water. pnas.org
Table 1: Computational Approaches and Their Application to this compound Systems
| Computational Approach | Application to Brucine Hydrates | Key Findings/Purpose |
| Solvent-Accessible Volume Estimation | Used to estimate non-stoichiometric or channel hydrate formation from anhydrous crystal energy landscapes. nih.govnih.gov | Helps identify potential void spaces in higher-energy anhydrous structures that can accommodate water molecules. nih.govacs.org |
| Data-Driven and Topological Mapping (MACH) | Applied to brucine to map water positions and predict hydrate stoichiometries (stoichiometric and non-stoichiometric). pnas.orgtechnologynetworks.com | Successfully predicts plausible hydrate structures and stoichiometries from an anhydrous framework, providing insights for further CSP or experimental studies. researchgate.netpnas.org |
| Intermolecular Energy Calculations | Used to analyze interactions within this compound lattices (host-host, host-water, water-water). frontiersin.orgrsc.org | Helps assess hydrate stability, understand dehydration mechanisms, and establish the relative stability order of different solid forms. mdpi.comfrontiersin.orgencyclopedia.pub |
Synthetic Modifications and Derivatization Strategies of Brucine
Site-Selective Chemical Transformations of the Brucine (B1667951) Scaffold
Selective modifications of brucine can be directed towards different functional groups and moieties present in the molecule. sioc-journal.cn
The aryl moiety of brucine can undergo functionalization reactions. One such transformation is demethoxypentafluorophenylation. sioc-journal.cn This reaction involves the substitution of a methoxy (B1213986) group on the aryl ring with a pentafluorophenyl group. sioc-journal.cn While the search results mention this transformation, detailed reaction conditions or specific research findings beyond its mention as a known modification were not extensively provided.
The amide moiety within the brucine structure is amenable to several chemical transformations. These include condensation reactions with primary amines, deoxycyanation, and deoxygenative reduction. sioc-journal.cn Condensation with primary amines involves the reaction of the amide carbonyl with a primary amine to form an imine or a related product. Deoxycyanation and deoxygenative reduction involve the modification of the amide functional group, potentially leading to the removal of oxygen or the introduction of a cyano group. sioc-journal.cn Late-stage cyanation of alkaloids containing an amide moiety, including brucine, has been reported using iridium-catalyzed reductive Strecker reactions. frontiersin.org
The tertiary amine nitrogen in brucine is a reactive site for derivatization. Common transformations include N-oxidation, carbene insertions, and N-alkylation. sioc-journal.cn
N-oxidation involves the reaction of the tertiary amine with an oxidizing agent, such as hydrogen peroxide, to form the corresponding N-oxide. capes.gov.brmagtechjournal.com Brucine N-oxide is a known metabolite of brucine and can be formed both in vivo and in vitro. researchgate.net Studies have investigated the reduction of brucine N-oxide, which can occur enzymatically by aldehyde oxidase or non-enzymatically catalyzed by the haem group of catalase in the presence of reduced flavin. tandfonline.comtandfonline.com
Carbene insertions into N-H bonds of amines are a known class of reactions, and formal carbene insertions into C-N or α-C-H bonds of the tertiary amine moiety of brucine have been reported. sioc-journal.cnnih.govlibretexts.org
N-alkylation involves the addition of an alkyl group to the tertiary amine nitrogen, typically through reaction with alkyl halides. sioc-journal.cn This can lead to the formation of quaternary ammonium (B1175870) salts. researchgate.net Examples of N-alkylation of brucine include reactions with halogenated hydrocarbons and the synthesis of brucinium hydrogen salts and porphyrin-brucine conjugates. sioc-journal.cnorientjchem.orgasianpubs.org Quaternized brucine derivatives have been synthesized via N-alkylation, for instance, with 6-bromohexanoic acid. researchgate.net
The carbon-carbon double bond (C=C) subunit in brucine can undergo various reactions, including dihydroxylation and hydrogenation. sioc-journal.cnccspublishing.org.cn Dihydroxylation involves the addition of two hydroxyl groups across the double bond. Hydrogenation involves the addition of hydrogen across the double bond, typically in the presence of a catalyst, resulting in a saturated single bond. sioc-journal.cnccspublishing.org.cn Brucine diol, a product of dihydroxylation, has been explored as a catalyst in asymmetric reactions. thieme-connect.comresearchgate.net
The ether subunit in brucine can be subjected to hydrogenative cleavage. sioc-journal.cnccspublishing.org.cn This reaction typically involves the use of hydrogen and a catalyst to break the carbon-oxygen bond within the ether linkage. sioc-journal.cnccspublishing.org.cn
Synthesis and Characterization of Brucine Salts (e.g., Brucine Sulphate)
Brucine, being an alkaloid with a basic nitrogen atom, can readily form salts with acids. wikipedia.org The synthesis and characterization of these salts are important for various applications, including purification, crystallization, and the preparation of specific formulations. Brucine sulfate (B86663) is one such salt. nih.gov Brucine sulfate hydrate (B1144303) is available and used as a tool for stereospecific chemical syntheses. fishersci.ca It exists as a sulfate salt hydrate with the linear formula (C₂₃H₂₆N₂O₄)₂ · H₂SO₄ · xH₂O. sigmaaldrich.com The PubChem CID for Brucine sulfate is 24721400, and for Brucine sulfate hydrate, it is 118797651. nih.govfishersci.ca The formation of brucinium hydrogen salts, such as brucinium hydrogen (S)-malate pentahydrate and anhydrous brucinium hydrogen (2R,3R)-tartrate, has been reported through reactions with the corresponding acids. orientjchem.org
Advanced Nanoparticle and Nanocarrier Formulation for Brucine
The application of nanotechnology has gained considerable attention in drug delivery systems, offering potential advantages such as improved solubility, enhanced targeting, and controlled release of therapeutic agents. Brucine, a natural alkaloid, has been incorporated into various nanoparticle and nanocarrier systems to optimize its delivery and potentially improve its therapeutic profile.
Fabrication of Brucine-Loaded Nanoparticles (e.g., Ethosomal Gels, Nanosponges, Stealth Liposomes)
Various types of nanoparticles and nanocarriers have been explored for the encapsulation and delivery of brucine. These include ethosomal gels, nanosponges, and stealth liposomes, each offering distinct properties and advantages for specific routes of administration and therapeutic goals.
Brucine-Loaded Ethosomal Gels:
Ethosomes are lipid vesicular carriers containing a high concentration of ethanol (B145695), which enhances their ability to penetrate the skin. Brucine-loaded ethosomal gels have been developed for potential topical delivery. One study utilized a thin film hydration method to formulate brucine ethosomal preparations, followed by incorporation into a hydroxypropyl methylcellulose (B11928114) (HPMC) gel base to create a brucine-loaded ethosomal gel. mdpi.comnih.gov The formulation process involved optimizing parameters such as phospholipid and ethanol percentages using a factorial design to achieve desired vesicular size, encapsulation efficiency, and flux. mdpi.comnih.gov
Characterization of the brucine-loaded ethosomal gel revealed acceptable physical characteristics for topical application. mdpi.comnih.gov In vitro release studies demonstrated a prolonged release of brucine over 6 hours. mdpi.comnih.gov The encapsulation efficiency (EE) of brucine in ethosomal preparations was reported to range between 50.2 ± 1.8% and 77 ± 1.2%. mdpi.com Increasing the concentration of phospholipid and ethanol generally led to an increase in encapsulation efficiency. mdpi.com Vesicular size was also influenced by the composition, with increasing phospholipid concentration resulting in larger vesicular sizes. mdpi.com
Brucine-Loaded Nanosponges:
Nanosponges are porous polymeric networks capable of encapsulating drug molecules. Brucine-loaded β-cyclodextrin (β-CD) nanosponges have been investigated for potential dermal delivery, aiming for delayed release and enhanced skin permeation. researchgate.netresearchgate.net These nanosponges can be fabricated using techniques such as the melt technique, where a polymer is reacted with a cross-linker. nih.govsphinxsai.com
Characterization of brucine-loaded nanosponges has shown improvements in brucine solubility and desirable particle size, polydispersity index (PDI), and zeta potential. researchgate.netresearchgate.net For instance, one batch of brucine-loaded β-CD nanosponges demonstrated a twofold enhancement in brucine solubility and a particle size of 322.966 ± 54.456 nm with a PDI of 0.571 ± 0.091 and a zeta potential of -14.633 ± 6.357 mV. researchgate.netresearchgate.net In vitro release studies indicated a delayed release profile of brucine from these nanosponges, with approximately 67 ± 4.25% release over 24 hours, suggesting a release mechanism primarily driven by molecular diffusion. researchgate.netresearchgate.net
Brucine-Loaded Stealth Liposomes:
Stealth liposomes are liposomal formulations modified with hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), to extend their circulation time in the bloodstream. Brucine-loaded stealth liposomes have been developed to improve brucine's pharmacokinetics and potentially reduce its toxicity. nih.govdovepress.comnih.gov These liposomes are typically prepared using methods like the ammonium sulfate gradient loading method or thin film hydration technique. researchgate.netnih.gov
The composition of phosphatidylcholine (PC) in stealth liposomes significantly influences their characteristics and performance. nih.govdovepress.com Studies have investigated the use of different PCs, including soy phosphatidylcholine (SPC), dipalmitoyl phosphatidylcholine (DPPC), hydrogenated soy phosphatidylcholine (HSPC), and distearoyl phosphatidylcholine (DSPC), which vary in their phase transition temperatures (Tm). nih.govdovepress.com
Characterization of brucine-loaded stealth liposomes includes evaluating entrapment efficiency (EE), particle size, zeta potential, and in vitro drug release profiles. researchgate.netnih.gov Entrapment efficiency and zeta potential can be slightly influenced by lipid composition, while particle size may also vary. researchgate.netnih.gov In vitro release studies have shown that the drug release rate from stealth liposomes can be affected by the Tm of the PCs used, with higher Tm generally leading to improved drug retention, especially in the presence of plasma. dovepress.com
Research findings indicate that stealth liposomes prepared with PCs having higher phase transition temperatures, such as DSPC or HSPC (Tm above 50°C), may be more stable and suitable for intravenous delivery of brucine. dovepress.com
Here is a summary of representative data for brucine-loaded nanoparticles:
| Nanocarrier Type | Preparation Method(s) | Key Compositional Variables Studied | Representative Particle Size (nm) | Representative Entrapment Efficiency (%) | Representative In Vitro Release Profile | Citation(s) |
| Ethosomal Gel | Thin film hydration, Gel incorporation | Phospholipid %, Ethanol % | 152-192 (Ethosomes) | 50.2 - 77 | Prolonged release over 6 hours | mdpi.comnih.govresearchgate.netuobaghdad.edu.iq |
| Nanosponges | Melt technique | Polymer:Cross-linker ratio (e.g., β-CD:DPC) | 322.966 ± 54.456 | Not explicitly stated in snippets | Delayed release (67 ± 4.25% over 24h) by molecular diffusion | researchgate.netresearchgate.net |
| Stealth Liposomes | Ammonium sulfate gradient, Thin film hydration | Phosphatidylcholine (PC) type (SPC, DPPC, HSPC, DSPC) | Varied | Varied | Release rate influenced by PC Tm; improved retention with higher Tm PCs | researchgate.netnih.govdovepress.comnih.gov |
| PLGA Nanoparticles | Single emulsion solvent evaporation | Brucine amount, PLGA amount | 94 ± 3.05 to 253 ± 8.7 | 37.5 - 77 | Sustained release (less than 99.1% at 168h) | nih.govtandfonline.comtandfonline.comtandfonline.comresearchgate.netnih.gov |
| Transliposomes Nanogel | Not explicitly detailed in snippets | Lipoid S100, Cholesterol, Sodium cholate | 136.20 ± 2.87 | 86.01 ± 1.27 | 83.09 ± 2.07% release | nih.govnih.gov |
Note: Data presented in the table are representative values extracted from the provided search snippets and may vary depending on specific formulation parameters.
Preparation of Brucine-Doped Hydroxyapatite (B223615) Composite Materials
Hydroxyapatite (HAP), a calcium phosphate (B84403) material resembling the mineral component of bone, is widely used in biomedical applications due to its biocompatibility, biodegradability, and osteoconductive properties. cuestionesdefisioterapia.comtexilajournal.com The incorporation of brucine into hydroxyapatite composites has been explored to combine the properties of HAP with the potential therapeutic effects of brucine.
Brucine-doped hydroxyapatite nanoparticles have been synthesized using methods such as the hydrothermal method. cuestionesdefisioterapia.comtexilajournal.comtexilajournal.com This process typically involves using calcium and phosphate precursors, such as calcium nitrate (B79036) tetrahydrate and diammonium hydrogen phosphate, and incorporating brucine as a dopant. cuestionesdefisioterapia.comtexilajournal.comtexilajournal.com The pH of the reaction mixture is often controlled, for example, by adding liquid ammonium. cuestionesdefisioterapia.comtexilajournal.com The synthesis can be carried out under specific temperature and time conditions. cuestionesdefisioterapia.com
Characterization of brucine-doped hydroxyapatite composites confirms the successful incorporation of brucine into the HAP structure. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and X-Ray Diffraction (XRD) are used to analyze the structural properties. cuestionesdefisioterapia.comtexilajournal.comtexilajournal.com FTIR analysis reveals characteristic absorption bands of hydroxyapatite, and the presence of brucine can be indicated by specific vibrational modes. cuestionesdefisioterapia.comtexilajournal.comtexilajournal.com XRD patterns typically match known standards for HAP, indicating the presence of a hexagonal phase. cuestionesdefisioterapia.comtexilajournal.com
Morphological characterization using techniques like Scanning Electron Microscopy (SEM) can show the shape and size of the synthesized particles. cuestionesdefisioterapia.comtexilajournal.comtexilajournal.com Brucine-doped hydroxyapatite nanoparticles have been reported to exhibit clamped-shaped or rod-shaped morphology with sizes ranging from approximately 70 to 130 nm, depending on the specific formulation and doping concentrations. cuestionesdefisioterapia.comtexilajournal.comtexilajournal.com
Studies have also investigated dual doping of hydroxyapatite with brucine and other elements, such as magnesium or gadolinium, to further enhance the material's properties for biomedical applications. cuestionesdefisioterapia.comtexilajournal.comtexilajournal.comcuestionesdefisioterapia.com For instance, magnesium-doped brucinium hydroxyapatite nanoparticles have been synthesized and characterized, demonstrating the successful incorporation of both dopants. cuestionesdefisioterapia.comcuestionesdefisioterapia.com
Here is a summary of representative data for brucine-doped hydroxyapatite composites:
| Composite Type | Synthesis Method | Key Compositional Variables Studied | Representative Particle Size (nm) | Representative Morphology | Characterization Techniques Used | Citation(s) |
| Brucine-doped Hydroxyapatite Nanoparticles | Hydrothermal | Calcium/Phosphate ratio, Brucine concentration | 80-130 | Clamped-shaped | FTIR, XRD, SEM, DLS | cuestionesdefisioterapia.com |
| Gadolinium-doped Brucinium Hydroxyapatite Nanoparticles | Hydrothermal | Calcium/Phosphate ratio, Brucine %, Gadolinium % (0.5, 1, 2%) | 70-121 | Rod-shaped | XRD, SEM, DLS, FTIR, Fluorescence, UV-Vis | texilajournal.comtexilajournal.com |
| Magnesium-Doped Brucinium Hydroxyapatite Nanoparticle | Hydrothermal | Calcium/Phosphate ratio, Brucine %, Magnesium % (0.5, 1, 2%) | 80-130 | Clamped-shaped | FTIR, XRD, SEM, DLS | cuestionesdefisioterapia.comcuestionesdefisioterapia.com |
Note: Data presented in the table are representative values extracted from the provided search snippets and may vary depending on specific formulation parameters.
Applications of Brucine in Chiral Resolution and Asymmetric Synthesis
Mechanisms of Enantioselective Recognition by Brucine (B1667951)
Enantioselective recognition by brucine is primarily based on the differential interactions that occur between the chiral brucine molecule and the individual enantiomers of a racemic compound. When brucine interacts with a racemate, it forms diastereomeric species, such as diastereomeric salts or inclusion complexes. libretexts.orgrsc.orgpharmaguideline.com These diastereomers are not mirror images of each other and therefore possess different physical properties, including solubility, melting point, and adsorption behavior. libretexts.orgpharmaguideline.comspcmc.ac.inlibretexts.org
The mechanism of recognition often involves the formation of specific non-covalent interactions, such as hydrogen bonding, π-π interactions, and hydrophobic interactions, between brucine and the enantiomers. rsc.orgresearchgate.net The spatial arrangement of functional groups on the chiral brucine molecule allows for a more favorable interaction with one enantiomer over the other, leading to the formation of diastereomeric species with differing stabilities and lattice energies. acs.orgrsc.orgresearchgate.net This differential interaction is the foundation for their separation by physical methods like fractional crystallization or chromatography. libretexts.orgpharmaguideline.comspcmc.ac.inlibretexts.org Studies on the racemic resolution of compounds like N-(3-nitrobenzoyl)aspartic acid with brucine have shown that the solvent environment can influence the recognition process, leading to effective or ineffective resolution depending on whether the recognition favors the precipitation of a pure diastereomeric salt or the formation of solid solutions or double salts. researchgate.net Three-point recognition of anions by brucinium self-assembly has been proposed as a mechanism for successful racemic resolution in certain cases. researchgate.net
Diastereomeric Salt Formation for Racemic Compound Resolution
One of the most common applications of brucine is the resolution of racemic mixtures through the formation and separation of diastereomeric salts. libretexts.orgpharmaguideline.comspcmc.ac.inlibretexts.org This method is particularly effective for resolving racemic acids and, indirectly, alcohols and phenols after their conversion into derivatives with acidic functionalities. libretexts.orgpharmaguideline.comspcmc.ac.inlibretexts.org When a racemic acid is treated with an enantiomerically pure chiral base like brucine, it forms a mixture of two diastereomeric salts: (R-acid * Brucine) and (S-acid * Brucine). libretexts.orgspcmc.ac.inlibretexts.org These diastereomeric salts have different physical properties, allowing for their separation, typically by fractional crystallization. libretexts.orgpharmaguideline.comspcmc.ac.inlibretexts.org Once separated, the pure enantiomers of the acid can be regenerated from their respective diastereomeric salts by treatment with a stronger acid. pharmaguideline.comspcmc.ac.inlibretexts.org
Resolution of Chiral Carboxylic Acids
Brucine has been widely used as a chiral resolving agent for racemic carboxylic acids. ccspublishing.org.cnsioc-journal.cn The principle involves the formation of diastereomeric salts between the racemic carboxylic acid and brucine. libretexts.orgspcmc.ac.inlibretexts.org The differing solubilities of these diastereomeric salts in a suitable solvent allow for their separation through fractional crystallization. libretexts.orgpharmaguideline.comspcmc.ac.inlibretexts.org After obtaining the pure diastereomeric salt, the enantiomerically pure carboxylic acid can be liberated by acidification. This method has been successfully applied to a wide range of chiral carboxylic acids. ccspublishing.org.cnsioc-journal.cn
Optical Resolution of Phosphoric and Phosphonic Acids
Brucine is also employed in the optical resolution of racemic phosphoric and phosphonic acids. ccspublishing.org.cnsioc-journal.cnresearchgate.net Similar to carboxylic acids, the resolution is achieved by forming diastereomeric salts with brucine. researchgate.net These salts exhibit different solubilities, enabling their separation through crystallization techniques. researchgate.net While other resolving agents like (R)-(+)-1-phenylethylamine have been found to be more effective for certain phosphonic acids, brucine remains a viable option for the resolution of this class of compounds. rsc.org Quaternized brucine derivatives have also been developed as chiral selectors for the chromatographic separation of various chiral acids, including phosphonic and phosphoric acids, demonstrating the continued relevance of the brucine scaffold in this area. researchgate.net
Enantiomeric Separation of Phenols and Alcohols
Racemic phenols and alcohols cannot be directly resolved by forming salts with a chiral base like brucine because they are not acidic enough. spcmc.ac.inlibretexts.org However, they can be indirectly resolved by first converting them into chiral derivatives that possess an acidic function. libretexts.orgpharmaguideline.comspcmc.ac.inlibretexts.org A common approach is to react the racemic alcohol or phenol (B47542) with a dicarboxylic acid anhydride (B1165640), such as phthalic anhydride or succinic anhydride, to form a half-ester that contains a free carboxylic acid group. libretexts.orgpharmaguideline.comspcmc.ac.inlibretexts.org This resulting chiral half-ester can then be resolved using brucine via diastereomeric salt formation and fractional crystallization, as described for carboxylic acids. libretexts.orgpharmaguideline.comspcmc.ac.inlibretexts.org Hydrolysis of the separated diastereomeric half-esters then yields the enantiomerically pure alcohol or phenol. libretexts.orgpharmaguideline.comlibretexts.org
Chiral Resolution of Tertiary Acetylenic Alcohols
Brucine has been specifically used as a chiral resolving agent for the optical resolution of tertiary acetylenic alcohols into their enantiomers. scientificlabs.iescientificlabs.co.uktmmedia.insigmaaldrich.com This resolution can be achieved through the formation of complexes between the tertiary acetylenic alcohol and brucine. researchgate.net The crystal structure of a 1:1 brucine complex with 1-(o-bromophenyl)-1-phenyl-2-propynol has been reported, providing insight into the nature of these interactions. researchgate.net Efficient resolution of some tertiary acetylenic alcohols has been achieved utilizing this complexation strategy with brucine. researchgate.net
Brucine as Chiral Auxiliaries and Chiral Ligands in Asymmetric Reactions
Beyond its use in resolution, brucine and its modified structures also find applications as chiral auxiliaries and chiral ligands in asymmetric synthesis and catalysis. ccspublishing.org.cnsioc-journal.cnccspublishing.org.cn In asymmetric synthesis, a chiral auxiliary is attached to a substrate to influence the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is typically removed, leaving the product in enantiomerically enriched form. wikipedia.org While the search results primarily highlight brucine's role as a resolving agent, its complex structure and multiple functional groups make it a potential candidate for development into chiral auxiliaries.
Brucine derivatives have been explored as chiral ligands in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that favors the formation of one enantiomer over the other. ccspublishing.org.cnsioc-journal.cnmdpi.compurdue.eduthieme-connect.com Brucine diol, a modified form of brucine, has shown promise as a multifaceted chiral ligand in various asymmetric transformations. mdpi.compurdue.eduthieme-connect.com For instance, brucine diol has been used in asymmetric Morita-Baylis-Hillman reactions and asymmetric conjugate addition reactions of glycine (B1666218) imines to nitroalkenes, often in conjunction with metal salts like copper(I). mdpi.compurdue.edu The chiral induction in these reactions is attributed to the interaction between the substrate and the brucine diol-metal complex, often involving hydrogen bonding and coordination. mdpi.compurdue.edu The development of brucine derivatives as chiral ligands is an active area of research aimed at achieving high stereoselectivity in a range of asymmetric transformations. purdue.edu
Development of Brucine-Derived Chiral Catalysts
The multifaceted structure of brucine, possessing multiple functional groups and a complex stereochemical arrangement, makes it a compelling scaffold for the development of chiral catalysts. ccspublishing.org.cn Researchers have explored various structural modifications of brucine to create derivatives that can act as effective chiral catalysts or ligands in asymmetric reactions. sioc-journal.cnccspublishing.org.cnpurdue.edu These modifications aim to leverage brucine's inherent chirality and introduce functionalities that can interact with substrates and metal centers to promote stereoselective transformations. thieme-connect.com
One notable brucine derivative investigated for its catalytic properties is brucine diol (BD). purdue.eduthieme-connect.comresearchgate.netmdpi.comthieme-connect.com Brucine diol has been demonstrated to catalyze asymmetric reactions, including the Morita-Baylis-Hillman (MBH) reaction and 1,3-dipolar cycloadditions. thieme-connect.comresearchgate.netmdpi.com Studies have shown that brucine diol can form complexes with metal salts, such as copper(I) and silver(I), to catalyze reactions with high enantioselectivity. purdue.eduresearchgate.netmorressier.com For instance, copper(I)/BD complexes have been successfully employed in the [3+2]-cycloaddition reactions of imino esters with activated alkenes, yielding endo-pyrrolidines with high enantiomeric excess (ee). thieme-connect.com
Research into brucine-derived catalysts has also explored the concept of stereodivergent catalysis, where a single chiral source can lead to different stereoisomeric products by tuning reaction conditions. purdue.eduthieme-connect.com Brucine diol has been a key ligand in the development of such systems, demonstrating the ability to influence the stereochemical outcome in reactions like conjugate additions and [3+2]-cycloadditions. purdue.eduthieme-connect.com
Another brucine derivative that has been studied is brucine N-oxide (BNO). While brucine N-oxide alone has been reported as not being an effective chiral catalyst in some reactions, it can play a role in co-catalytic systems to enhance reaction rates. researchgate.netmdpi.com
The development of brucine-derived chiral catalysts involves strategic structural modifications to exploit brucine's core scaffold. These modified brucine structures can function as organocatalysts or as chiral ligands in combination with metal ions, laying the groundwork for catalytic asymmetric reactions where a single chiral source can control the absolute and relative stereochemical outcomes. purdue.edu Understanding the molecular interactions between these catalysts and substrates is crucial for gaining insightful mechanistic details for stereodivergent approaches in asymmetric catalysis. purdue.edu
Detailed research findings highlight the versatility of brucine derivatives in promoting various asymmetric transformations. For example, brucine diol has been shown to catalyze asymmetric Henry reactions in the presence of copper(I) salts and 1,3-dipolar cycloadditions when integrated with zinc. researchgate.net
The following table summarizes some representative examples of asymmetric reactions catalyzed by brucine-derived catalysts:
| Catalyst Type | Metal (if applicable) | Reaction Type | Example Substrates | Key Outcomes (e.g., ee, yield) | Source |
| Brucine Diol (BD) | Cu(I) | [3+2] Cycloaddition | Imino esters + activated alkenes | High yield, high ee (endo) | thieme-connect.com |
| Brucine Diol (BD) | Ag(I) | 1,3-Dipolar Cycloaddition | Azomethine ylides + chalcones | High ee (endo), enantiodivergent | researchgate.net |
| Brucine Diol (BD) | Cu(I) | Asymmetric Conjugate Addition | Glycine (ket)imines + nitroalkenes | High dr, high ee (syn/anti) | purdue.edu |
| Brucine Diol (BD) | Zn | 1,3-Dipolar Cycloaddition | Not specified in detail in snippet | Not specified in detail | researchgate.net |
| Brucine Diol (BD) | None (Organocatalyst) | Morita-Baylis-Hillman (MBH) | Aromatic aldehydes + α,β-unsaturated ketone/ester | Moderate yield, moderate ee | researchgate.netmdpi.com |
| Brucine N-oxide (BNO) | None (Co-catalyst) | Morita-Baylis-Hillman (MBH) | Aromatic aldehydes + α,β-unsaturated ketone/ester | Enhanced rate (with BD) | researchgate.netmdpi.com |
| Brucine Derivatives | Metal (various) | Various Asymmetric Transformations | Not specified in detail in snippets | Potential for organocatalysis/ligands | ccspublishing.org.cnpurdue.edu |
Note: The data in this table is compiled from the provided search snippets and represents examples discussed therein. Specific yield and ee values vary depending on the precise reaction conditions and substrates.
The ongoing research in modifying brucine and exploring its derivatives as chiral catalysts underscores its continued importance in the field of asymmetric synthesis, offering pathways to synthesize optically active compounds with controlled stereochemistry. sioc-journal.cnccspublishing.org.cnpurdue.eduthieme-connect.com
In Vitro Mechanistic Investigations of Brucine S Biological Interactions
Mechanisms of Cellular Proliferation Modulation and Apoptosis Induction
Research indicates that brucine (B1667951) can inhibit the proliferation of various cancer cell lines and induce programmed cell death, known as apoptosis.
Inhibition of Cancer Cell Line Viability (e.g., HepG2, LoVo, QBC939 Cells)
Brucine has demonstrated significant inhibitory effects on the proliferation of several human cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal cancer (LoVo), and cholangiocarcinoma (QBC939) cells. Studies have shown that brucine can reduce the viability of HepG2 cells in a time- and dose-dependent manner. frontiersin.orgnih.gov Similarly, brucine has revealed strong growth inhibitory effects on LoVo cells. researchgate.netnih.gov In QBC939 cells, brucine inhibited cell viability in a dose- and time-dependent manner. nih.gov
Here is a summary of findings on the inhibition of cell viability:
| Cell Line | Effect of Brucine | Reference(s) |
| HepG2 | Inhibited proliferation (time- and dose-dependent) | frontiersin.orgnih.gov |
| LoVo | Strong growth inhibitory effect | researchgate.netnih.gov |
| QBC939 | Inhibited viability (dose- and time-dependent) | nih.gov |
Induction of Cell Cycle Arrest (e.g., G0/G1 Phase)
Brucine has been observed to induce cell cycle arrest in cancer cells, preventing their progression through the cell cycle and thus inhibiting proliferation. Specifically, studies have shown that brucine can cause cell cycle arrest at the G0/G1 phase in LoVo cells. researchgate.netnih.gov Flow cytometry analysis also documented that brucine treatment increased the number of QBC939 cells in the G0/G1 phase in a dose-dependent manner. nih.gov Brucine-mediated G1 phase arrest in LoVo cells was associated with increased protein levels of CCND1 and decreased levels of CCNB1, cyclin E, and CDC2. nih.gov
Here is a summary of findings on cell cycle arrest:
| Cell Line | Cell Cycle Arrest Phase | Associated Molecular Changes (in LoVo) | Reference(s) |
| LoVo | G0/G1 phase | Increased CCND1, decreased CCNB1, cyclin E, CDC2 | researchgate.netnih.gov |
| QBC993 | G0/G1 phase | Dose-dependent increase in G0/G1 population | nih.gov |
Activation of Apoptotic Pathways (e.g., Bax/Bcl-2 Ratio Modulation, Caspase-3 Activation)
A key mechanism by which brucine exerts its anti-cancer effects is through the induction of apoptosis. Brucine has been shown to induce apoptosis in various cancer cell lines, evidenced by characteristic morphological changes such as cell shrinkage and membrane blebbing. nih.govnih.gov
Mechanistically, brucine influences the balance of pro-apoptotic and anti-apoptotic proteins. It has been reported to cause upregulation of Bax and downregulation of Bcl-2, thereby increasing the Bax/Bcl-2 ratio, which is crucial for initiating the mitochondrial apoptotic pathway. researchgate.netfrontiersin.orgfrontiersin.org This modulation of Bax and Bcl-2 has been observed in LoVo cells. nih.govfrontiersin.org In QBC939 cells, brucine significantly increased the expression of Bax and decreased the expression of Bcl-2. nih.gov Brucine also triggers the activation of caspases, particularly caspase-3, which is a key executioner caspase in the apoptotic cascade. researchgate.netfrontiersin.orgfrontiersin.org Studies in HepG2 cells revealed that brucine increased the expression of caspase-3 and the activity of caspase-3-like protease. frontiersin.orgnih.gov In QBC939 cells, brucine increased the expression of caspase-3. nih.gov
Here is a summary of findings on the activation of apoptotic pathways:
| Mechanism/Protein | Effect of Brucine | Cell Line(s) Mentioned | Reference(s) |
| Bax expression | Upregulation | LoVo, THP-1, KCL-22, U251 glioma, QBC939 | frontiersin.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.orgnih.govphcog.comresearchgate.net |
| Bcl-2 expression | Downregulation | LoVo, THP-1, KCL-22, U251 glioma, QBC939 | frontiersin.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.orgnih.govphcog.comresearchgate.net |
| Bax/Bcl-2 ratio | Increased | Neuronal cells, KCL-22 | frontiersin.orgnih.gov |
| Caspase-3 expression/activity | Increased expression, increased activity | HepG2, QBC939, HT-29, Neuronal cells | frontiersin.orgnih.govresearchgate.netnih.govnih.govphcog.comresearchgate.net |
| Apoptosis induction | Yes | LoVo, HepG2, QBC939, HT-29, Neuronal cells | frontiersin.orgnih.govresearchgate.netnih.govnih.govnih.govphcog.comresearchgate.net |
Signal Transduction Pathway Regulation
Brucine has been shown to modulate various signaling pathways involved in cancer progression.
Activation of MAP Kinase Kinase (MKK7) and c-Jun N-Terminal Kinase (JNK) Pathways
Studies suggest that brucine can activate the MKK7 and JNK signaling pathways, which are known to play roles in cellular responses, including apoptosis. The mechanism might involve brucine first activating the MKK7 gene, which then activates the JNK pathway to induce apoptosis in HepG2 cells. frontiersin.orgfrontiersin.org Brucine could also inhibit the proliferation of HFLS-RA cells by activating the JNK signaling pathway. frontiersin.orgfrontiersin.org Activation of the JNK pathway by brucine has been linked to the induction of apoptosis through c-Jun phosphorylation in U266 cells. frontiersin.orgfrontiersin.org
Here is a summary of findings on MKK7 and JNK pathway activation:
| Pathway/Kinase | Effect of Brucine | Associated Outcome | Cell Line(s) Mentioned | Reference(s) |
| MKK7 | Activation | Leads to JNK activation and apoptosis | HepG2 | frontiersin.orgfrontiersin.org |
| JNK | Activation | Induces apoptosis, inhibits proliferation | HepG2, HFLS-RA, U266 | frontiersin.orgfrontiersin.orgbenchchem.comfrontiersin.org |
Regulation of Wnt/β-Catenin Signaling
The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, including colorectal cancer. Brucine has been reported to regulate this pathway. Studies have shown that brucine is involved in the regulation of the Wnt/β-catenin signaling pathway to inhibit the growth and migration of colorectal cancer cells like LoVo. frontiersin.orgfrontiersin.orgnih.govresearchgate.net The inhibition of colon cancer proliferation by brucine has been related to the Wnt/β-catenin pathway, with observations of increased expression of dickkopf-related protein 1 (DKK1) and decreased expression of β-catenin. frontiersin.orgfrontiersin.org Brucine decreased the phosphorylation level of LRP5/6 and GSK3β, and increased the level of p-β-catenin in LoVo cells. nih.gov
Here is a summary of findings on Wnt/β-Catenin signaling regulation:
| Pathway/Protein | Effect of Brucine | Associated Outcome | Cell Line(s) Mentioned | Reference(s) |
| Wnt/β-Catenin | Regulation (inhibition of pathway activity) | Inhibits growth and migration | LoVo | frontiersin.orgfrontiersin.orgnih.govresearchgate.net |
| DKK1 | Increased expression | Related to Wnt inhibition | Colon cancer | frontiersin.orgfrontiersin.org |
| β-catenin | Decreased expression, increased p-β-catenin level | Related to Wnt inhibition | Colon cancer, LoVo | frontiersin.orgfrontiersin.orgnih.govresearchgate.netspandidos-publications.com |
| LRP5/6, GSK3β | Decreased phosphorylation | Related to Wnt inhibition | LoVo | nih.gov |
Inhibition of Cyclooxygenase-2 (COX-2) Expression
In vitro studies have demonstrated that brucine can significantly inhibit the expression of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are mediators of inflammation. Inhibition of COX-2 expression is considered a promising strategy for anti-inflammatory and potentially anti-cancer therapies. researchgate.netmdpi.com
Studies have shown that brucine treatment leads to a downregulation of COX-2 expression in various cell lines. For instance, in intrahepatic cholangiocarcinoma (ICC) QBC939 cells, brucine treatment resulted in decreased levels of COX-2 protein. nih.gov This inhibition of COX-2 expression is suggested to be a mechanism by which brucine exerts its anti-proliferative and pro-apoptotic effects in these cells. nih.govnih.gov Overexpression of COX-2 in these cells was shown to antagonize the anti-tumor effects of brucine, further supporting the role of COX-2 inhibition in brucine's activity. nih.govnih.gov Similarly, brucine has been reported to reduce the expression of COX-2 in HepG2 hepatocellular carcinoma cells and U251 glioma cells. frontiersin.orgfrontiersin.org
Here is a summary of findings related to COX-2 inhibition:
| Cell Line | Observed Effect of Brucine Treatment | Related Outcome | Source |
| QBC939 (Cholangiocarcinoma) | Downregulation of COX-2 expression | Inhibition of proliferation, promotion of apoptosis | nih.govnih.gov |
| HepG2 (Hepatocellular Carcinoma) | Significantly reduced COX-2 expression | Induction of apoptosis | frontiersin.org |
| U251 (Glioma) | Reduced expression of COX-2 | Reduced survival rate, inhibited growth | frontiersin.org |
| A549 (Lung Cancer) | Inhibition of COX-2 expression and PGE2 release | Induction of apoptosis | frontiersin.org |
Modulation of Erk1/2, p38, and Akt Phosphorylation
Brucine has been observed to modulate the phosphorylation status of key proteins in several intracellular signaling pathways, including Erk1/2, p38, and Akt. These pathways are involved in a wide range of cellular processes such as proliferation, differentiation, survival, and apoptosis. nih.govinvivogen.com
Research indicates that brucine can downregulate the phosphorylation of Erk1/2, p38, and Akt. frontiersin.orgresearchgate.net For example, in LoVo colon cancer cells, brucine treatment led to a dose-dependent decrease in the phosphorylation of Erk1/2, p38, and Akt proteins. researchgate.net This modulation of signaling pathways is suggested to contribute to brucine's anti-proliferative and pro-apoptotic effects in these cells. researchgate.net While some studies link sustained activation of Erk1/2 and p38 MAPK to growth inhibition, the context and cell type are crucial for interpreting the effects of brucine on these pathways. nih.gov
Summary of modulation of phosphorylation:
| Cell Line | Effect on Erk1/2 Phosphorylation | Effect on p38 Phosphorylation | Effect on Akt Phosphorylation | Related Outcome | Source |
| LoVo (Colon Cancer) | Downregulated (dose-dependent) | Downregulated (dose-dependent) | Downregulated (dose-dependent) | Inhibition of proliferation, induction of apoptosis | researchgate.net |
Receptor-Ligand Interactions and Neurobiological Mechanisms (In Vitro)
Brucine's interactions with receptors, particularly in the nervous system, have been investigated in vitro to understand its neurobiological effects and potential neurotoxicity.
Antagonistic Activity at Glycine (B1666218) Receptors
Brucine is known to act as an antagonist at glycine receptors (GlyRs). nih.gov The glycine receptor is a ligand-gated chloride channel that mediates inhibitory neurotransmission primarily in the spinal cord and brainstem. sigmaaldrich.comoup.com Antagonism of GlyRs can lead to disinhibition of neurons, potentially contributing to the stimulant and convulsant effects associated with Strychnos nux-vomica alkaloids like brucine and strychnine (B123637). sigmaaldrich.com While strychnine is a highly specific and potent GlyR antagonist, brucine also exhibits antagonistic activity, although generally with lower potency compared to strychnine. nih.gov Studies using patch-clamp electrophysiology on recombinant human α1 GlyRs in HEK 293 cells have investigated the inhibitory effects of compounds like strychnine and flavonoids, indicating that GlyR function can be inhibited by various compounds, including brucine. nih.govoup.com
Investigation of Brucine-Induced Neurotoxicity Mechanisms (e.g., PPARγ/NF-κB/Caspase 3-Dependent Apoptosis in Neuronal Cells)
In vitro studies have explored the mechanisms underlying brucine-induced neurotoxicity. Research suggests that brucine can induce apoptosis in neuronal cells through specific signaling pathways. One proposed mechanism involves the PPARγ/NF-κB/Caspase 3-dependent apoptosis pathway. nih.govresearchgate.net
Studies in Neuro-2a cells, a mouse neuroblastoma cell line, and primary astrocytes have shown that brucine treatment leads to cell death. nih.govresearchgate.net Transcriptome analysis indicated the involvement of PPARγ/NF-κB and apoptosis signaling pathways in brucine-induced cytotoxicity in Neuro-2a cells. nih.govresearchgate.net Specifically, brucine was found to inhibit PPARγ and promote the phosphorylation of NF-κB. nih.govresearchgate.net Inhibition of PPARγ aggravated brucine's neurotoxicity, while inhibition of NF-κB substantially reversed it. nih.govresearchgate.net Furthermore, brucine significantly induced neuronal apoptosis, characterized by an increased Bax/Bcl-2 ratio and elevated levels of cleaved caspase-3 and its activity. nih.govresearchgate.net Molecular docking analysis suggested that brucine can directly bind to caspase-3, and a caspase-3 inhibitor was shown to largely abolish brucine-induced neurotoxicity. nih.govresearchgate.net These findings collectively suggest that brucine induces neurotoxicity by activating the PPARγ/NF-κB/caspase 3-dependent apoptosis pathway. nih.govresearchgate.net
Summary of neurotoxicity mechanisms:
| Cell Type | Observed Effect of Brucine Treatment | Involved Pathways/Proteins | Outcome | Source |
| Neuro-2a cells, primary astrocytes | Cell death, apoptosis | PPARγ (inhibition), NF-κB (phosphorylation), Caspase-3 (activation), Bax/Bcl-2 ratio (increased) | Neurotoxicity, apoptosis | nih.govresearchgate.netscite.ai |
In Vitro Studies of Anti-Inflammatory and Antioxidant Activities
Beyond its neurobiological effects, in vitro studies have also investigated brucine's anti-inflammatory and antioxidant properties, particularly its impact on prostaglandin (B15479496) synthesis.
Inhibition of Prostaglandin E2 (PGE2) Synthesis
Brucine has been shown to inhibit the synthesis of prostaglandin E2 (PGE2) in vitro. nih.govmdpi.comresearchgate.net PGE2 is a pro-inflammatory mediator synthesized from arachidonic acid primarily by the enzyme COX-2. mdpi.comfrontiersin.org By inhibiting PGE2 production, brucine can exert anti-inflammatory effects.
Studies using lipopolysaccharide (LPS)-induced cellular inflammation models, such as in RAW264.7 macrophage cells, have demonstrated that brucine significantly inhibits the production of PGE2 without affecting cell viability. nih.govmdpi.comresearchgate.net This inhibition of prostaglandin synthesis is considered a key mechanism contributing to brucine's observed anti-inflammatory and analgesic actions. nih.govmdpi.comresearchgate.net The reduction in PGE2 levels was observed to be dose-dependent in some studies. mdpi.com
Summary of PGE2 synthesis inhibition:
| Cell Model | Stimulus | Observed Effect of Brucine Treatment | Related Outcome | Source |
| LPS-induced RAW264.7 cells | LPS | Significant inhibition of PGE2 production | Anti-inflammatory effect | nih.govmdpi.comresearchgate.net |
| Lung cancer cell line A549 | Not specified | Inhibition of PGE2 release | Induction of apoptosis | frontiersin.org |
Assessment of Antioxidant Potential in Cellular Models
Research into the biological interactions of brucine has included evaluations of its antioxidant potential within cellular systems. While comprehensive studies specifically detailing the assessment of antioxidant capacity of brucine hydrate (B1144303) across a wide range of cellular models are not extensively documented in the immediately available literature, related studies on brucine and other alkaloids from Strychnos nux-vomica provide insights into this aspect.
Studies have indicated that indole (B1671886) alkaloids present in Strychnos nux-vomica, including brucine, possess antioxidant and protective effects researchgate.net. For instance, investigations into the anti-tumor effects of these alkaloids on HepG2 cells have touched upon their antioxidant properties researchgate.net. Furthermore, the antioxidant potential of brucine has been observed to be preserved when incorporated into certain delivery systems, such as nanosponges nih.gov.
Cellular models, such as erythrocytes (red blood cells), are recognized as relevant systems for evaluating the antioxidant protection offered by various molecules against induced oxidative stress in vitro mdpi.com. These models can be used to study the capability of compounds to directly scavenge reactive oxygen species (ROS) and to prevent or reverse damage to biological macromolecules caused by ROS mdpi.com. While general methodologies for assessing antioxidant capacity in cellular models exist, specific detailed protocols and findings for brucine hydrate in a broad spectrum of cell types for this purpose are not prominently featured in the provided search results. However, the mention of brucine's preserved antioxidant potential in formulations and the general antioxidant activity of related alkaloids suggest that this compound likely possesses intrinsic antioxidant properties that can be assessed in appropriate cellular contexts researchgate.netnih.gov.
In Vitro Drug Release and Permeation Studies of Brucine Formulations
In vitro drug release and permeation studies are crucial for evaluating the potential bioavailability and efficacy of pharmaceutical formulations containing brucine. These studies assess how the drug is released from its delivery system and how well it can pass through biological barriers, such as skin membranes, under controlled laboratory conditions. Various formulations have been developed and tested to improve the delivery of brucine, including ethosomal gels, liposomes, and transliposomes nanogels.
Liposomal formulations of brucine have also been investigated for their release and permeation characteristics. For PEGylated liposomal emulgels, the in vitro release of brucine from the optimized formulation was approximately 40.57% after 6 hours mdpi.com. The drug permeability exhibited a flux of 0.47 µg/cm²·h mdpi.com. Stealth liposomes encapsulating brucine, prepared with different phosphatidylcholines (PCs), showed varied in vitro drug release profiles dovepress.com. Without the presence of rat plasma, the drug release ratios from stealth liposomes with soy phosphatidylcholine (BSL-SPC), dipalmitoyl phosphatidylcholine (BSL-DPPC), hydrogenated soy phosphatidylcholine (BSL-HSPC), and distearoyl phosphatidylcholine (BSL-DSPC) in 10 hours were 10.52% ± 0.47%, 13.25% ± 0.81%, 6.08% ± 1.25%, and 6.43% ± 1.55%, respectively dovepress.com. The presence of rat plasma significantly accelerated brucine release dovepress.com. The retention of encapsulated brucine in stealth liposomes was notably dependent on the PC composition and its phase transition temperature (Tm) dovepress.com.
Transliposomes nanogel formulations of brucine have also been evaluated for dermal delivery. An optimized brucine-loaded transliposomes formulation showed an in vitro drug release of 83.09 ± 2.07% researchgate.net. An ex vivo permeation study indicated a 2.4-fold increment in permeation compared to a brucine suspension researchgate.net.
These studies highlight the potential of various formulations to control the release and enhance the permeation of brucine, which could be beneficial for different therapeutic applications.
Table 1: Summary of In Vitro Release and Permeation Data for Selected Brucine Formulations
| Formulation Type | Study Duration (h) | Key Finding (Release) | Key Finding (Permeation) | Enhancement Ratio (Permeation) | Source |
| Ethosomal Gel | 6 | Effectively extended release | SSTF: 0.548 ± 0.03 μg/cm²/h | 2.73 ± 0.23 | nih.gov |
| Ethosomal Gel | 6 | Efficiently prolonged release | SSTF: 0.513 ± 0.03 μg/cm²/h | 2.42 ± 0.12 | mdpi.com |
| PEGylated Liposomal Emulgel | 6 | ~40.57% released | Flux: 0.47 µg/cm²·h | Not specified | mdpi.com |
| Stealth Liposomes (various) | 10 | Release varied by PC type (e.g., 10.52% ± 0.47% for SPC) | Not specified in this context | Not specified | dovepress.com |
| Transliposomes Nanogel | Not specified | 83.09 ± 2.07% released | 2.4-fold increment compared to suspension | 2.4 | researchgate.net |
Note: SSTF = Steady-State Transdermal Flux; PC = Phosphatidylcholine.
Table 2: In Vitro Drug Release from Stealth Liposomes with Different Phosphatidylcholines (without plasma)
| Phosphatidylcholine (PC) | Release after 10 hours (%) | Source |
| Soy Phosphatidylcholine (SPC) | 10.52 ± 0.47 | dovepress.com |
| Dipalmitoyl Phosphatidylcholine (DPPC) | 13.25 ± 0.81 | dovepress.com |
| Hydrogenated Soy Phosphatidylcholine (HSPC) | 6.08 ± 1.25 | dovepress.com |
| Distearoyl Phosphatidylcholine (DSPC) | 6.43 ± 1.55 | dovepress.com |
Table 3: Permeation of Brucine from Different Formulations through Skin Membrane (after 360 minutes)
| Formulation Type | Amount Permeated (µg/cm²) | Source |
| Brucine loaded ethosome | 2.89 ± 0.18 | mdpi.com |
| Brucine loaded ethosomal gel | 2.4 ± 0.16 | mdpi.com |
| Brucine loaded gel | 1.95 ± 0.16 | mdpi.com |
| Brucine suspension | 1.27 ± 0.07 | mdpi.com |
Future Directions and Emerging Research Paradigms in Brucine Hydrate Science
Advanced Strategies for Rational Hydrate (B1144303) Design and Prediction
Predicting and controlling the formation of specific hydrate forms of active pharmaceutical ingredients (APIs) and other molecular compounds remains a significant challenge in solid-state chemistry. Advanced strategies for rational hydrate design and prediction for brucine (B1667951) hydrate will likely focus on developing more accurate computational models capable of foreseeing potential hydration states and their relative stabilities under varying conditions. This builds upon existing efforts in crystal structure prediction (CSP) which have shown promise in complementing experimental screening and rationalizing observations for polymorphs, hydrates, and solvates of smaller pharmaceuticals. frontiersin.orgnih.gov
Research may explore how the molecular structure of brucine influences its propensity for hydrate formation and the stoichiometry of the resulting hydrates. Studies on other compounds suggest that hydrates tend to form when the corresponding anhydrate structure does not facilitate strong intermolecular interactions. acs.org Applying and refining such principles for brucine could lead to better prediction of hydration behavior. Furthermore, understanding the factors that drive the formation of stoichiometric versus nonstoichiometric hydrates, as observed in brucine, is crucial for designing crystallization processes that yield desired solid forms. nih.govacs.org Future work could involve developing predictive models that account for the influence of temperature, water activity, and solvent composition on hydrate stability and transformation pathways. nih.govnih.gov
Exploration of Novel Derivatization and Functionalization Pathways for Enhanced Properties
Exploring novel derivatization and functionalization pathways for brucine hydrate aims to modify its inherent properties, potentially leading to improved stability, solubility, or novel functionalities. While brucine itself has been investigated for various biological activities, its hydrate forms might exhibit altered profiles. Research in this area could focus on site-selective modifications of the brucine molecule within its hydrate lattice or on the surface of hydrate crystals.
Drawing inspiration from advancements in the derivatization of other natural products and complex molecules, future studies could investigate catalytic approaches for selective functionalization. nih.govamazonaws.com This might involve developing new chiral derivatizing agents or catalysts that interact specifically with this compound structures. science.gov The goal would be to introduce new chemical functionalities while maintaining or enhancing desirable characteristics of the hydrate, potentially leading to compounds with tailored physical or biological properties. For instance, modifying brucine could explore its potential in areas beyond its traditional uses, leveraging the unique environment provided by the hydrate structure.
Deeper Elucidation of Complex Intermolecular Interactions and Hydrate Dynamics
A deeper elucidation of the complex intermolecular interactions and hydrate dynamics within this compound crystals is fundamental to controlling their formation, stability, and transformation. This involves understanding the nature and strength of interactions between brucine molecules, water molecules, and any other co-crystallized species. Studies have shown that the presence and arrangement of water molecules significantly affect the packing and intermolecular interactions in crystal structures, influencing properties like solubility and stability. nih.gov
Future research will likely employ advanced spectroscopic techniques, diffraction methods, and thermal analysis to probe these interactions at a molecular level. Investigating the dynamics of water molecules within the this compound lattice, including their mobility and hydrogen bonding networks, is crucial for understanding hydration and dehydration processes. nih.gov For nonstoichiometric brucine hydrates, understanding how water molecules occupy open channels or isolated sites and how this affects structural stability and water uptake/release is an important research direction. frontiersin.orgnih.govacs.org Comparing the interactions in different this compound forms (e.g., dihydrate, tetrahydrate, and other observed hydrates) will provide insights into the factors governing their relative stabilities and interconversion pathways. nih.govacs.org
Integration of Multiscale Computational and Experimental Methodologies for Comprehensive Understanding
Integrating multiscale computational and experimental methodologies is essential for achieving a comprehensive understanding of this compound. No single experimental or computational method can fully capture the complexity of solid-state systems across all relevant length and time scales. mdpi.com Future research will increasingly combine techniques such as X-ray diffraction, spectroscopy, thermal analysis, and moisture sorption studies with computational approaches like crystal structure prediction, molecular dynamics simulations, and quantum mechanical calculations. frontiersin.orgnih.govacs.org
Q & A
Q. What are the critical safety protocols for handling Brucine hydrate in laboratory environments?
this compound exhibits acute oral and inhalation toxicity (GHS Category 2) and requires stringent safety measures. Researchers must use fume hoods, wear PPE (gloves, lab coats, goggles), and avoid dust generation. Emergency protocols include immediate rinsing for skin/eye contact and medical consultation for ingestion . Storage should be in ventilated areas away from ignition sources, with disposal adhering to hazardous waste guidelines .
Q. How does this compound’s solubility profile influence solvent selection in experimental setups?
this compound has a water solubility of 3.2 g/L at 20°C and higher solubility in ethanol, making ethanol a preferred solvent for dissolution. However, solvent choice must align with experimental goals, as polar solvents may promote hydrate formation, while non-polar solvents could favor anhydrate crystallization .
Q. Which analytical techniques are essential for characterizing this compound polymorphs?
X-ray diffraction (XRD) distinguishes crystal structures of hydrates (HyA, HyB, HyC), while differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) identify dehydration transitions. Moisture-dependent stability studies using dynamic vapor sorption (DVS) are critical for assessing hydrate-anhydrate interconversions .
Advanced Research Questions
Q. What experimental parameters govern the formation of specific this compound polymorphs (HyA, HyB, HyC)?
Phase-pure hydrate formation requires precise control of water activity (a_w) and temperature. For example, HyA (dihydrate) forms at a_w ≥ 0.4 and 25°C, while HyC (3.86-hydrate) emerges under lower a_w or cooling cycles. Isothermal calorimetry and RH-perfusion systems are used to monitor thermodynamic stability and nucleation kinetics .
Q. How do computational crystal energy landscapes (CSP) predict this compound formation?
Crystal structure prediction (CSP) models analyze host-guest interactions by evaluating lattice energies and solvent-accessible voids in anhydrate frameworks. For Brucine, hypothetical structures with channel-like voids (≥5% free volume) correlate with non-stoichiometric hydrates, while densely packed frameworks favor stable anhydrates. This approach bypasses exhaustive multicomponent simulations .
Q. What explains contradictions in thermodynamic stability data among Brucine hydrates?
Discrepancies arise from hydration-dehydration kinetics and methodology limitations. For instance, HyA-to-anhydrate transition enthalpies measured via DSC (3.0 kJ/mol) differ from computational estimates (5.15–16.33 kJ/mol) due to approximations in modeling water-host interactions. Experimental variability in RH control further complicates reproducibility .
Q. Why does Brucine exhibit a higher propensity for hydrate formation compared to structurally similar Strychnine?
Despite shared alkaloid scaffolds, Brucine’s methoxy groups reduce close-packing efficiency, creating voids that accommodate water. In contrast, Strychnine’s dense anhydrate lattice disfavors hydrate formation. Computational studies show Brucine’s energy landscapes include metastable frameworks with hydrogen-bonding motifs that stabilize hydrates, unlike Strychnine’s singular low-energy structure .
Q. How do heterosolvates (water-organic solvent mixtures) impact Brucine’s solid-form diversity?
Mixed solvents (e.g., water-ethanol) produce heterosolvates (e.g., HIDGOS, MAJRUL) by templating unique hydrogen-bond networks. These forms are metastable and sensitive to solvent ratios, requiring slurry equilibration or cooling crystallization for isolation. Their dehydration pathways often yield amorphous phases, complicating phase characterization .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate experimental (DSC, XRD) and computational (CSP) results to resolve stability discrepancies.
- Hydrate Screening : Use combinatorial solvent/aw screening with high-throughput crystallization platforms.
- Safety Compliance : Integrate toxicity data (LD50, EC50) into risk assessments for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
